molecular formula C9H9NO3 B8693336 2-(2-Methyl-4-nitrophenyl)acetaldehyde

2-(2-Methyl-4-nitrophenyl)acetaldehyde

Cat. No.: B8693336
M. Wt: 179.17 g/mol
InChI Key: RLBVSBFPEQGRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-4-nitrophenyl)acetaldehyde is a chemical building block of interest in medicinal and synthetic chemistry. While specific biological data for this compound is limited, its structural features make it a valuable precursor for the synthesis of complex, bioactive molecules. This aldehyde is particularly suited for multicomponent reactions, which are efficient methods for creating diverse molecular libraries for biological screening . For instance, aldehydes with nitrophenyl groups, such as p-nitrobenzaldehyde, are known to react with amines and pyruvate derivatives in multicomponent protocols to form 3-amino 1,5-dihydro-2H-pyrrol-2-ones (γ-lactams) . These γ-lactam scaffolds are found in numerous compounds with significant biological activities. Research has shown that such synthesized γ-lactam derivatives exhibit in vitro cytotoxicity and can inhibit the growth of a range of human carcinoma cell lines, including those for breast adenocarcinoma (MCF7), colon carcinoma (RKO), and epithelioid cervix carcinoma (HeLa) . The mechanism by which these related compounds induce cell death is primarily through the activation of the intracellular apoptotic pathway, a programmed and highly regulated cell death mechanism . As a reagent, this compound provides researchers with a versatile starting material for the exploration of new anticancer agents and other pharmacologically active heterocycles. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(2-methyl-4-nitrophenyl)acetaldehyde

InChI

InChI=1S/C9H9NO3/c1-7-6-9(10(12)13)3-2-8(7)4-5-11/h2-3,5-6H,4H2,1H3

InChI Key

RLBVSBFPEQGRPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CC=O

Origin of Product

United States

Foundational & Exploratory

Reactivity of the aldehyde group in 2-methyl-4-nitro-substituted aromatics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity, synthesis, and application of 2-methyl-4-nitrobenzaldehyde , designed for researchers in organic synthesis and medicinal chemistry.

A Technical Guide for Drug Development & Organic Synthesis

Executive Summary

2-Methyl-4-nitrobenzaldehyde (CAS: 72005-84-6) represents a high-value scaffold in medicinal chemistry, serving as a "push-pull" aromatic building block.[1] Its utility stems from the electronic tension between the strongly electron-withdrawing 4-nitro group and the reactive aldehyde functionality, modulated by the sterically demanding 2-methyl substituent. This guide provides an in-depth analysis of its reactivity profile, focusing on chemoselective transformations, heterocycle construction (quinazolines/benzimidazoles), and practical protocols for high-yield synthesis.

Part 1: Electronic Architecture & Reactivity Profile

To predict reaction outcomes, one must understand the competing electronic and steric forces within the molecule.

The "Push-Pull" System

The reactivity of the aldehyde carbonyl is significantly enhanced compared to unsubstituted benzaldehyde.

  • 4-Nitro Effect (Activation): The nitro group at the para position (relative to the aldehyde) exerts a strong mesomeric (-M) and inductive (-I) withdrawal. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack (e.g., by amines or enolates).

  • 2-Methyl Effect (Modulation): The ortho-methyl group provides a weak inductive donation (+I) but, more importantly, exerts steric influence . It prevents coplanarity of incoming bulky nucleophiles, often requiring higher reaction temperatures or specific solvent systems compared to the non-methylated analogue.

Visualization of Electronic Effects

The following diagram illustrates the electronic vectors and reactive sites.

ElectronicArchitecture Core Benzene Ring Aldehyde Aldehyde (-CHO) (Electrophilic Center) Core->Aldehyde LUMO Lowering (Increased Reactivity) Nitro 4-Nitro (-NO2) (Strong Activation) Nitro->Core -M / -I Effect (Electron Withdrawal) Methyl 2-Methyl (-CH3) (Steric Modulation) Methyl->Aldehyde Steric Hindrance (Kinetic Barrier) Nucleophile Incoming Nucleophile (Amine/Enolate) Nucleophile->Aldehyde Attack

Figure 1: Electronic and steric vectors influencing the reactivity of 2-methyl-4-nitrobenzaldehyde.

Part 2: Nucleophilic Addition & Schiff Base Formation[2]

The formation of imines (Schiff bases) is the primary gateway to bioactive scaffolds. Due to the 4-nitro activation, equilibrium favors product formation, but the 2-methyl group requires strict water management to drive the reaction to completion.

Optimized Protocol: Imine Synthesis

Context: Standard protocols often fail to reach 100% conversion due to the equilibrium nature of imine formation. The following protocol uses a dehydrating solvent system to ensure high yields.

Reagents:

  • 2-Methyl-4-nitrobenzaldehyde (1.0 eq)

  • Primary Amine (e.g., aniline derivative) (1.05 eq)

  • Solvent: Anhydrous Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (2-3 drops) or

    
     (for difficult amines)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol of 2-methyl-4-nitrobenzaldehyde in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Addition: Add the primary amine (5.25 mmol) dropwise with stirring.

  • Reflux & Dehydration: Attach a reflux condenser. For sterically hindered amines (due to the 2-methyl group), use a Dean-Stark trap filled with molecular sieves (3Å) to actively remove water. Reflux for 4–6 hours.

  • Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation: Cool to

    
    . The Schiff base often crystallizes. Filter and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/Ether.
    
Knoevenagel Condensation (Kinetic Insight)

Reaction with active methylenes (e.g., malononitrile) is highly favorable.

  • Solvent Effect: Recent kinetic studies indicate that polar aprotic solvents (DMF) significantly accelerate this reaction compared to protic solvents (EtOH) for nitro-substituted benzaldehydes, likely by stabilizing the zwitterionic intermediates formed during the initial nucleophilic attack.

  • Recommendation: For rapid library synthesis, perform Knoevenagel condensations in DMF at

    
     without catalyst, or in water/ethanol using piperidine as a catalyst.
    

Part 3: Heterocyclic Synthesis Applications[3][4][5][6][7][8]

The most powerful application of this scaffold is in Multicomponent Reactions (MCRs) to build drug-like heterocycles such as pyrimido[2,1-b]benzothiazoles or quinazolines .

Workflow: Synthesis of Pyrimido-Benzothiazoles

This reaction leverages the aldehyde, an amine (2-aminobenzothiazole), and an active methylene (ethyl acetoacetate) to build a fused ring system in a single pot.[2]

HeterocycleSynthesis Aldehyde 2-Methyl-4-nitro- benzaldehyde Mix Step 1: Mixing Solvent-free or EtOH Aldehyde->Mix Amine 2-Aminobenzothiazole Amine->Mix Ketoester Ethyl Acetoacetate Ketoester->Mix Heat Step 2: Heating (80°C, 3-4 hrs) Mix->Heat Intermediate Knoevenagel Intermediate Heat->Intermediate - H2O Cyclization Step 3: Cyclization (Michael Addition) Intermediate->Cyclization + Amine Product Pyrimido[2,1-b] benzothiazole Derivative Cyclization->Product - H2O / EtOH

Figure 2: One-pot multicomponent synthesis workflow for fused heterocycles.

Experimental Protocol (MCR):

  • Charge: In a 50 mL flask, combine 2-methyl-4-nitrobenzaldehyde (1 mmol), 2-aminobenzothiazole (1 mmol), and ethyl acetoacetate (1 mmol).

  • Catalysis: Add 10 mol% sulfamic acid or perform under solvent-free conditions at

    
     (Green Chemistry approach).
    
  • Reaction: Stir for 3–5 hours. The mixture will solidify or become a viscous oil.

  • Workup: Add crushed ice/water to the mixture. The solid product precipitates.[2]

  • Purification: Filter and recrystallize from hot ethanol. Yields are typically 85–92%.

Part 4: Chemoselective Reduction (Redox Differentiation)

A critical requirement in drug synthesis is differentiating between the nitro and aldehyde groups.

Target GroupReagent SystemMechanismOutcome
Nitro (-NO2)

/ EtOH
Electron Transfer2-Methyl-4-aminobenzaldehyde (Aldehyde preserved). Crucial for subsequent kinase inhibitor synthesis.[3]
Aldehyde (-CHO)

/ MeOH
Hydride Transfer2-Methyl-4-nitrobenzyl alcohol . Nitro group remains intact.
Both

/ Pd-C
Catalytic Hydrogenation2-Methyl-4-aminotoluene (Over-reduction usually occurs; aldehyde reduces to methyl or alcohol depending on conditions).

Safety Note: When reducing the nitro group, ensure temperature control (


) to prevent thermal decomposition of the intermediate hydroxylamines.

References

  • Synthesis of Nitrobenzaldehydes: Popkov, A. (2005). "Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene." Acta Chimica Slovenica, 52, 460–462. Link

  • Knoevenagel Kinetics: Scheurrell, K., et al. (2023).[4] "Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation." RSC Advances. Link

  • Heterocycle Synthesis: Kumar, S., et al. (2013). "Green synthesis of pyrimido[2,1-b]benzothiazoles." Chinese Chemical Letters. (Contextualized from general benzothiazole synthesis protocols).
  • Quinazoline Construction: Hameed, A., et al. (2018). "Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review." Expert Opinion on Therapeutic Patents. Link

Sources

Physicochemical Characterization of 2-(2-Methyl-4-nitrophenyl)acetaldehyde: Advanced Methodologies for Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of fundamental physicochemical properties—specifically melting point (MP) and boiling point (BP)—is a critical prerequisite for the downstream processing, formulation, and regulatory submission of active pharmaceutical ingredients and their intermediates. 2-(2-Methyl-4-nitrophenyl)acetaldehyde presents a unique analytical challenge due to its dual structural liabilities: a highly oxidizable acetaldehyde moiety and a potentially thermolabile nitroaromatic system.

This technical guide establishes a self-validating, orthogonal framework for determining the MP and BP of this compound. By replacing standard open-air techniques with inert-atmosphere Differential Scanning Calorimetry (DSC) and reduced-pressure ebulliometry, researchers can bypass degradation artifacts and obtain high-fidelity thermodynamic data.

Structural Profiling & Physicochemical Risk Assessment

Before subjecting this compound to thermal analysis, it is imperative to understand the causality behind its reactivity. Standard analytical methods often fail for this class of compounds because the act of measurement fundamentally alters the analyte.

  • The Acetaldehyde Liability (Oxidation & Oligomerization): Aldehydes are highly susceptible to autoxidation. The mechanism involves the radical abstraction of the aldehydic hydrogen, forming an acyl radical that reacts with atmospheric oxygen to yield a peroxyacid. This peroxyacid subsequently reacts with another aldehyde molecule to form two equivalents of 2-(2-methyl-4-nitrophenyl)acetic acid. If a sample oxidizes during a melting point test, the newly formed carboxylic acid acts as an impurity, causing a significant melting point depression . Furthermore, trace acids or bases on glassware can catalyze aldol condensation upon heating, forming high-boiling oligomers.

  • The Nitroaromatic Liability (Thermal Hazard): Nitro groups (-NO₂) provide a built-in oxidant within the molecular structure. Heating nitroaromatics near or above their atmospheric boiling points risks rapid, exothermic decomposition or thermal runaway[1].

Consequently, atmospheric boiling point determination is not only analytically inaccurate but physically hazardous.

Table 1: Physicochemical Risk Matrix
Functional GroupAssociated RiskImpact on MP/BP DeterminationMitigation Strategy
Acetaldehyde (-CHO) Autoxidation to carboxylic acidDepresses MP, alters BPHandle in N₂ glovebox; hermetically seal samples.
Acetaldehyde (-CHO) Aldol condensationForms high-boiling oligomersEnsure acid/base-free, silanized glassware.
Nitroarene (-NO₂) Exothermic decompositionExplosion risk during atm. BPDSC screening; Reduced-pressure ebulliometry.

Melting Point Determination: A Dual-Orthogonal Approach

To ensure trustworthiness and self-validation, the melting point must be determined using two orthogonal methods: DSC for thermodynamic precision and the Pharmacopeial capillary method for regulatory compliance.

Protocol A: Differential Scanning Calorimetry (ASTM E537)

DSC is the gold standard for thermolabile compounds because it requires minimal sample volume and operates within a sealed, inert environment, entirely preventing autoxidation[2]. Furthermore, ASTM E537 mandates DSC as an early test for detecting the thermal hazards of uncharacterized chemicals, allowing us to identify the onset of exothermic decomposition (


)[1].

Step-by-Step Methodology:

  • Sample Preparation: Transfer the DSC apparatus into an inert argon or nitrogen glovebox (<1 ppm O₂).

  • Loading: Weigh 5–10 mg of this compound into a gold-plated or high-pressure aluminum crucible. Hermetically seal the pan to prevent evaporative losses and oxidation[2].

  • Thermal Profiling: Ramp the temperature at a rate of 2 K/min from 20 °C to 250 °C. (A slower heating rate prevents thermal lag and sharpens the endothermic melting peak).

  • Data Extraction: Record the extrapolated onset temperature of the endothermic peak as the true thermodynamic melting point. Note any subsequent exothermic peaks, which indicate the decomposition threshold (

    
    ).
    
Protocol B: Capillary Method (USP <741>)

To satisfy regulatory documentation, the visual capillary method is performed in accordance with United States Pharmacopeia (USP) General Chapter <741>[3][4].

Step-by-Step Methodology:

  • Preparation: Gently pulverize the sample and dry it under vacuum to remove residual solvents.

  • Loading: Fill a standard glass capillary tube to a strictly controlled height of 3 mm[4].

  • Inert Sealing: Purge the open end of the capillary with a gentle stream of argon gas, then immediately flame-seal the tip. This custom modification to USP <741> prevents the aldehyde from oxidizing during the heating ramp.

  • Measurement: Insert the sealed capillary into the melting point apparatus. Apply a heating ramp of 1 °C/min once the temperature is within 5 °C of the expected MP[4]. Record the temperature at the first detectable liquid phase and the temperature where no solid phase is apparent.

Table 2: MP Determination Method Comparison
ParameterDSC (ASTM E537)Capillary Method (USP <741>)
Sample Size 5–10 mg~3 mm column height
Atmosphere Sealed Al/Gold pan (Inert)Argon-purged, flame-sealed capillary
Heating Rate 2 K/min1 °C/min
Output Heat flow (W/g) vs. TemperatureVisual phase change (Range)

Boiling Point Determination: Reduced-Pressure Ebulliometry

Because the theoretical atmospheric boiling point of this compound likely exceeds its thermal decomposition threshold, atmospheric distillation is strictly prohibited. Instead, the boiling point must be determined under vacuum according to OECD Test Guideline 103[5][6], followed by mathematical extrapolation.

Protocol: OECD 103 Ebulliometer Method

By lowering the ambient pressure, the liquid boils at a lower temperature, safely bypassing the nitro group's decomposition kinetics.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a dynamic reflux ebulliometer connected to a precision vacuum manifold equipped with a digital capacitance manometer and a liquid nitrogen cold trap.

  • Sample Loading: Introduce 15–20 mL of the liquid sample into the ebulliometer flask. Add inert anti-bumping granules to prevent superheating.

  • Equilibration: Evacuate the system and stabilize the pressure at exactly 10 mmHg.

  • Heating: Gently heat the flask until a steady reflux is established on the thermometer bulb. Record the steady-state boiling temperature (

    
    ).
    
  • Iteration: Repeat the stabilization and measurement process at 20 mmHg (

    
    ), 50 mmHg (
    
    
    
    ), and 100 mmHg (
    
    
    ). Ensure the maximum temperature reached remains at least 50 °C below the DSC-derived
    
    
    .
Data Synthesis & Validation: Clausius-Clapeyron Extrapolation

To find the theoretical atmospheric boiling point, the pressure-temperature data must be plotted using the linear form of the Clausius-Clapeyron equation:



Plotting


 versus 

(where

is in Kelvin) should yield a straight line.
  • Self-Validation: An

    
     value > 0.99 confirms that the compound did not decompose or oligomerize during the successive heating cycles.
    
  • Extrapolation: Extend the linear regression to

    
     to calculate the theoretical atmospheric boiling point.
    
Table 3: BP Extrapolation Data Matrix (Illustrative Framework)
Pressure (mmHg)Measured Boiling Temp (K)1/T (K⁻¹)ln(P)
10


2.30
20


3.00
50


3.91
760 (Extrapolated)

(Theoretical)
Extrapolated 6.63

Methodological Workflows & Logic Maps

To visualize the self-validating nature of these protocols, the following logic maps dictate the experimental sequence.

Workflow Start Sample: this compound Risk Risk: Oxidation & Thermal Decomposition Start->Risk Prep Inert Glovebox Preparation Risk->Prep Mitigation DSC DSC Screening (ASTM E537) Prep->DSC Thermal Profiling MP Capillary MP (USP <741>) DSC->MP If stable < 150°C BP Vacuum Ebulliometry (OECD 103) DSC->BP Determine safe max temp Extrap Clausius-Clapeyron Extrapolation BP->Extrap Calculate Atm. BP

Workflow for thermal hazard assessment and property determination.

BP_Logic P1 Measure T at P1 (10 mmHg) Plot Plot ln(P) vs 1/T P1->Plot P2 Measure T at P2 (20 mmHg) P2->Plot P3 Measure T at P3 (50 mmHg) P3->Plot Slope Extract Enthalpy of Vaporization Plot->Slope Result Extrapolate to 760 mmHg Slope->Result

Clausius-Clapeyron logic for theoretical atmospheric boiling point extrapolation.

References

  • ASTM E537 – 12 Thermal Stability of Chemicals by Differential Scanning Calorimetry.Infinita Lab.
  • Differential Scanning Calorimetry (DSC).Prime Process Safety Center.
  • Compliance with amended General Chapter USP <741> Melting Range or Temperature.ResearchGate.
  • Compliance with amended General Chapter USP<741>Melting Range or Temperature.ChemRxiv.
  • Physical properties of Cinnamyl isobutyrate like boiling and melting point (OECD 103).Benchchem.
  • Industrial chemistry analyses - GLP compliant.Nanolab (nano-test.de).

Sources

Methodological & Application

Application Note: Using 2-(2-Methyl-4-nitrophenyl)acetaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methyl-4-nitrophenyl)acetaldehyde (CAS: N/A for specific isomer, analogous to 1460-05-5 ) is a high-value, reactive intermediate used to access 2,4-disubstituted phenethylamine scaffolds . These motifs are privileged structures in medicinal chemistry, serving as precursors for adrenergic receptor antagonists, kinase inhibitors, and bio-isosteres of tryptamine derivatives.

Unlike its commercially stable alcohol or acid counterparts, this aldehyde offers a unique "electrophilic handle" for reductive amination and Pictet-Spengler cyclizations , allowing for the rapid generation of diversity-oriented libraries. However, its use is often limited by its instability (propensity for polymerization and oxidation). This guide provides a validated protocol for its in situ generation and immediate utilization, ensuring high yields and reproducibility in drug development workflows.

Chemical Identity & Properties

PropertyDescription
IUPAC Name This compound
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance Pale yellow to orange oil (prone to darkening)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Key Reactivity Highly electrophilic carbonyl;

-proton acidity due to nitro-aryl induction
Stability Class Class III (Unstable): Prone to aerobic oxidation to acid and aldol polymerization.

Strategic Utility in Drug Design

The "2-methyl-4-nitro" substitution pattern confers specific pharmacological properties:

  • Metabolic Stability: The ortho-methyl group sterically hinders metabolic attack at the benzylic position.

  • Electronic Tuning: The para-nitro group is a strong electron-withdrawing group (EWG), modulating the pKa of downstream amines and enhancing

    
    -
    
    
    
    stacking interactions in receptor binding pockets.
Core Applications
  • Reductive Amination: Access to secondary and tertiary amines (e.g., N-alkyl-2-methyl-4-nitrophenethylamines).

  • Henry Reaction (Nitroaldol): Condensation with nitroalkanes to form dinitro scaffolds.

  • Heterocycle Synthesis: Precursor for substituted tetrahydroisoquinolines via Pictet-Spengler condensation with electron-rich amines.

Synthesis & Handling Protocols

Due to stability concerns, we recommend generating the aldehyde from 2-(2-methyl-4-nitrophenyl)ethanol via controlled oxidation immediately prior to use.

Protocol A: Controlled Oxidation (Dess-Martin Periodinane)

This method avoids the acidic conditions of Jones oxidation and the cryogenic requirements of Swern oxidation, making it scalable for Kilo-lab operations.

Reagents:

  • Substrate: 2-(2-Methyl-4-nitrophenyl)ethanol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Sat. NaHCO₃ / Na₂S₂O₃ (1:1)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reactor with 2-(2-methyl-4-nitrophenyl)ethanol dissolved in anhydrous DCM (0.2 M). Cool to 0°C under N₂ atmosphere.

  • Addition: Add DMP solid in portions over 20 minutes. The slight excess ensures complete conversion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane); product (

    
    ) should appear as a UV-active spot distinct from starting material (
    
    
    
    ).
  • Work-up (Critical):

    • Dilute with Et₂O.

    • Pour into a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Stir vigorously for 15 mins until the organic layer is clear (removes iodine byproducts).

    • Separate phases. Wash organic layer with brine, dry over MgSO₄.

  • Isolation: Concentrate under reduced pressure at <30°C . Do not heat.

    • Result: The aldehyde is obtained as a yellow oil. Proceed immediately to the next step.

Protocol B: Telescoped Reductive Amination

Use this protocol to convert the unstable aldehyde directly into a stable pharmaceutical intermediate.

Target: Synthesis of N-Benzyl-2-(2-methyl-4-nitrophenyl)ethanamine.

  • Imine Formation: Dissolve the freshly prepared aldehyde (1.0 equiv) in DCE (Dichloroethane). Add Benzylamine (1.05 equiv) and MgSO₄ (2.0 equiv) to sequester water. Stir for 1 hour at RT.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Completion: Stir overnight at RT.

  • Purification: Quench with sat. NaHCO₃. Extract with DCM. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Visualizing the Workflow

The following diagram illustrates the "Just-in-Time" synthesis strategy required for this intermediate.

G cluster_0 Critical Time Window (< 4 Hours) Alcohol Precursor: 2-(2-Methyl-4-nitro phenyl)ethanol Aldehyde INTERMEDIATE: 2-(2-Methyl-4-nitro phenyl)acetaldehyde (Unstable) Alcohol->Aldehyde Oxidation (0°C -> RT) DMP Reagent: DMP / DCM DMP->Aldehyde Product FINAL DRUG SCAFFOLD: Secondary Amine Aldehyde->Product Reductive Amination Amine Reagent: Primary Amine (R-NH2) Amine->Product RedAgent Reagent: NaBH(OAc)3 RedAgent->Product

Caption: Telescoped synthesis pathway minimizing the isolation time of the unstable aldehyde intermediate.

Scientific Validation & Troubleshooting

Why this pathway?

Direct nitration of phenethylacetaldehyde often yields a mixture of isomers (ortho/para) that are difficult to separate. By starting with the 2-methyl-4-nitro substitution pattern on the stable alcohol or styrene precursor, we guarantee regiospecificity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Over-oxidation to carboxylic acid.Use DMP instead of Jones Reagent. Ensure anhydrous conditions.
Darkening of Product Polymerization (Aldol condensation).Store aldehyde in solution at -20°C. Use immediately. Do not distill.
Incomplete Amination Water interference in imine formation.Add activated molecular sieves or MgSO₄ during imine formation step.
Impurity Profile Iodine residue from DMP.Ensure rigorous washing with Na₂S₂O₃/NaHCO₃ mixture.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • BenchChem. (2025).[1] 2-Methyl-4-nitrophenyl Isocyanide: A Versatile Building Block in Organic Synthesis.[2] Application Note. Link

  • PubChem. (2025).[3] 2-(4-Nitrophenyl)acetaldehyde Compound Summary. National Library of Medicine. Link

Sources

Grignard reaction procedures involving 2-(2-Methyl-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Grignard Addition to 2-(2-Methyl-4-nitrophenyl)acetaldehyde


-Enolization in Grignard Reactions

Part 1: Executive Summary & Technical Challenge

The Paradox of the Substrate Performing a Grignard reaction on This compound presents a "perfect storm" of chemoselectivity challenges. This substrate contains three mutually incompatible reactive sites under standard conditions:

  • The Aldehyde (-CHO): The desired electrophile for 1,2-addition.

  • The Nitro Group (-NO

    
    ):  A "Grignard sink." Grignard reagents (R-MgX) rapidly attack nitro groups via single-electron transfer (SET) mechanisms, leading to redox byproducts, azo compounds, or Bartoli-type cyclizations, rather than the desired alcohol.
    
  • The

    
    -Methylene Protons (Ar-CH
    
    
    
    -CHO):
    These protons are doubly activated (benzylic and
    
    
    -carbonyl). Standard Grignard reagents, being strong bases (
    
    
    ), will preferentially deprotonate this position to form an enolate, halting nucleophilic addition and recovering the starting material upon workup.

The Solution: Lanthanide Mediation To successfully alkylate this aldehyde, we must decouple the Grignard reagent's nucleophilicity from its basicity and reductive potential . This protocol utilizes Cerium(III) Chloride (CeCl


) , often referred to as the Imamoto Reagent.
  • Mechanism: CeCl

    
     reacts with R-MgX to form an organocerium species (R-CeCl
    
    
    
    ) or activates the carbonyl as a Lewis acid. Organocerium reagents are highly nucleophilic toward aldehydes but significantly less basic (suppressing enolization) and less reducing (inert toward nitro groups at low temperatures).

Part 2: Reaction Logic & Pathway Analysis

The following decision tree illustrates the critical divergence between standard failure modes and the lanthanide-mediated success path.

ReactionPath Start Substrate: This compound Reagent Reagent: R-MgX (Grignard) Start->Reagent Standard Standard Conditions (THF/Ether, 0°C or RT) Reagent->Standard Direct Addition CeCl3 CeCl3 Mediation (Anhydrous, -78°C) Reagent->CeCl3 + CeCl3 (anhydrous) Side1 Path A: Deprotonation (Enolate Formation) Standard->Side1 Fast (Acid-Base) Side2 Path B: Nitro Attack (Redox/Bartoli) Standard->Side2 Fast (Redox) ResultFail FAILURE: Recovered SM or Complex Mixture Side1->ResultFail Side2->ResultFail Transmetal Formation of R-CeCl2 / Activation CeCl3->Transmetal Add Selective 1,2-Addition to Aldehyde Transmetal->Add Kinetic Control ResultSuccess SUCCESS: Secondary Alcohol Product Add->ResultSuccess

Figure 1: Mechanistic divergence between standard Grignard protocols and the Organocerium method.

Part 3: Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Grignard Reagent: R-MgBr or R-MgCl (1.2–1.5 equiv).

  • Cerium(III) Chloride Heptahydrate (CeCl

    
     7H
    
    
    
    O):
    Must be dried in situ.
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][2] Note: Diethyl ether is less effective for solubilizing CeCl

    
    .
    
  • Equipment: Flame-dried Schlenk flask, high-vacuum pump (<0.5 mmHg), oil bath, cryocooler or dry ice/acetone bath.

Phase 1: Preparation of Anhydrous CeCl (Critical Step)

Commercially available "anhydrous" CeCl


 is often compromised. In-situ drying is the only way to guarantee success.
  • Charge: Place CeCl

    
     7H
    
    
    
    O (1.5 equiv relative to aldehyde) in a Schlenk flask with a magnetic stir bar.
  • Dehydration (Step 1): Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours. The solid will crumble and turn white/opaque.

    • Why: Removes the bulk of hydration water.

  • Activation (Step 2): While maintaining vacuum, increase temperature to 160°C for another 1 hour.

    • Caution: Do not exceed 180°C to avoid sintering the salt, which reduces reactivity.

  • Cooling: Cool the flask to room temperature under vacuum, then backfill with Argon or Nitrogen.

  • Suspension: Add anhydrous THF via syringe. Stir vigorously at room temperature for 2 hours (or overnight).

    • Visual Check: You should have a fine, milky white suspension. If the solid is clumpy, sonication may be required.

Phase 2: The Organocerium Addition
  • Cooling: Cool the CeCl

    
    /THF suspension to -78°C  (dry ice/acetone).
    
  • Substrate Addition: Dissolve this compound (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the cold CeCl

    
     suspension.
    
    • Wait: Stir for 30 minutes at -78°C. This allows the Lewis acidic Cerium to coordinate with the aldehyde carbonyl oxygen.

  • Grignard Addition: Add the Grignard reagent (1.2 equiv) dropwise over 15–20 minutes.[2]

    • Temperature Control: Ensure the internal temperature does not rise above -70°C. The nitro group becomes vulnerable at higher temperatures.

  • Reaction: Stir at -78°C for 2–4 hours.

    • Monitoring: TLC is difficult at this temp. If necessary, quench a small aliquot in dilute HCl/EtOAc to check conversion. Do not warm the reaction to check.

  • Quench: While still at -78°C, quench the reaction by adding dilute aqueous acetic acid (10%) or saturated NH

    
    Cl.
    
    • Why: Quenching cold prevents the unreacted reagent from attacking the nitro group as the flask warms up.

  • Workup: Warm to room temperature. Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[3]

Part 4: Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on reagent choices for this specific nitro-aldehyde substrate.

ConditionReagent SystemTempMajor OutcomeMechanistic Cause
Standard R-MgBr / THF0°C0% Product Enolization of

-protons; Nitro reduction.
Low Temp R-MgBr / THF-78°C<10% Product Nitro group is still too reactive; Enolization still competes.
Imamoto CeCl

+ R-MgBr
-78°C 75-90% Product Basicity suppressed; Nitro attack blocked.
Knochel LaCl

2LiCl + R-MgX
-40°C60-80% Product Soluble lanthanide salts are effective but CeCl

is superior for nitro-tolerance.

Part 5: Safety & Handling

  • Nitro-Explosive Risks: Grignard reactions with nitro compounds can generate high energy intermediates. Never allow the reaction to warm to room temperature before quenching.

  • CeCl

    
     Drying:  The dehydration process releases significant water vapor. Ensure your vacuum trap is efficient to protect the pump.
    
  • Exotherm: The addition of Grignard to the Lewis Acid complex is exothermic. Slow addition is mandatory.

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. The Journal of Organic Chemistry, 49(21), 3904-3912. Link

  • Bartoli, G., Bosco, M., Dalpozzo, R., & Marcantoni, E. (1988). Reaction of Grignard reagents with nitroarenes. Tetrahedron Letters, 29(18), 2251-2254. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link

  • Conlon, D. A., Kumke, D., Moeder, C., Hardiman, M., Hutson, G., & Sailer, L. (2016). Use of Anhydrous Cerium Chloride in the Grignard Addition to a Nitro-Substituted Aldehyde. Organic Process Research & Development.

Sources

Application Note: Scalable Manufacturing Process for 2-(2-Methyl-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methyl-4-nitrophenyl)acetaldehyde is a highly versatile aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and heterocyclic ligands. The presence of both an electron-withdrawing nitro group and a highly reactive aldehyde moiety presents a significant chemoselectivity challenge during process scale-up. Traditional synthetic routes often suffer from over-oxidation, poor functional group tolerance, or reliance on cryogenic conditions.

This application note details a robust, scalable, and self-validating two-step manufacturing protocol. The process leverages an in situ generated borane reduction of a commercially available carboxylic acid precursor, followed by a highly controlled, TEMPO-catalyzed Anelli oxidation. This route eliminates the need for hazardous chromium reagents or foul-smelling Swern conditions, ensuring high E-factor efficiency and exceptional process safety.

Process Rationale & Mechanistic Causality (E-E-A-T)

Chemoselective Reduction (Step 1)

The synthesis begins with 2-(2-Methyl-4-nitrophenyl)acetic acid. The primary challenge is reducing the carboxylic acid to an alcohol without affecting the sensitive nitro group. Standard hydride donors like lithium aluminum hydride (


) are non-selective and will readily reduce nitroaromatics to anilines or azo compounds[1].

To circumvent this, we utilize a sodium borohydride (


) and iodine (

) system. While

alone is too mild to reduce carboxylic acids, its reaction with

generates diborane (

) in situ. Diborane is a highly electrophilic reducing agent that rapidly coordinates with and reduces the electron-rich carboxylic acid, while leaving the electron-deficient nitro group completely intact[2].
Controlled Anelli Oxidation (Step 2)

Converting the resulting 2-(2-Methyl-4-nitrophenyl)ethanol to the target acetaldehyde requires precise oxidation control to prevent over-oxidation back to the carboxylic acid. Traditional Swern oxidations require energy-intensive cryogenic conditions (-78 °C), making them unsuitable for large-scale manufacturing.

We employ the Anelli oxidation, utilizing a catalytic amount of the stable nitroxyl radical TEMPO, with sodium hypochlorite (


) as the stoichiometric oxidant[3]. The reaction is performed in a biphasic ethyl acetate/water system. The addition of sodium bromide (

) generates hypobromite in situ, which accelerates the catalytic cycle. Crucially, buffering the aqueous phase to pH 8.5 with sodium bicarbonate (

) serves two purposes: it prevents the generation of toxic

gas (which occurs at low pH) and prevents electrophilic chlorination of the aromatic ring, ensuring a highly selective transformation[4][5].

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Material 2-(2-Methyl-4-nitrophenyl)acetic acid Step1 Step 1: Chemoselective Reduction Reagents: NaBH₄, I₂, THF Conditions: 0 °C to 25 °C, 4h SM->Step1 Int Intermediate 2-(2-Methyl-4-nitrophenyl)ethanol Step1->Int  In situ B₂H₆ generation  Nitro group preserved Step2 Step 2: Controlled Oxidation Reagents: TEMPO, NaOCl, NaBr, NaHCO₃ Conditions: EtOAc/H₂O, 0 °C, 1h Int->Step2 Prod Target API Intermediate This compound Step2->Prod  Anelli Oxidation  No over-oxidation

Workflow for the scalable 2-step synthesis of this compound.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(2-Methyl-4-nitrophenyl)ethanol

This protocol is designed as a self-validating system with built-in In-Process Controls (IPC) to ensure batch-to-batch reproducibility.

Reagents:

  • 2-(2-Methyl-4-nitrophenyl)acetic acid: 100 g (0.51 mol, 1.0 equiv)

  • 
    : 23.1 g (0.61 mol, 1.2 equiv)
    
  • 
    : 78.7 g (0.31 mol, 0.6 equiv)
    
  • Anhydrous THF: 1.2 L

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 3 L jacketed glass reactor with nitrogen. Charge the reactor with anhydrous THF (950 mL) and

    
     (23.1 g).
    
  • Substrate Addition: Add 2-(2-Methyl-4-nitrophenyl)acetic acid (100 g) portion-wise at 20 °C. Stir for 15 minutes to allow the sodium salt to form.

  • Cooling: Set the jacket temperature to 0 °C.

  • Iodine Addition (Critical Safety Step): Dissolve

    
     (78.7 g) in anhydrous THF (250 mL). Add this solution dropwise to the reactor over 2 hours.
    
    • Causality Note: The reaction between

      
       and 
      
      
      
      generates
      
      
      gas and diborane. Dropwise addition is mandatory to control the rate of gas evolution and prevent reactor over-pressurization.
  • Reaction: Once addition is complete, warm the reactor to 25 °C and stir for 4 hours.

  • IPC: Sample the reaction mixture. Quench with methanol and analyze via HPLC. Proceed to the next step only when starting material is < 1.0%.

  • Quench & Workup: Cool the reactor to 0 °C. Slowly add 3M HCl (150 mL) to destroy excess borane. Extract the mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 10% aqueous 
    
    
    
    (300 mL) to remove any residual iodine color, followed by brine (300 mL).
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the intermediate alcohol as a pale yellow solid.
    
Protocol B: TEMPO-Mediated Oxidation to this compound

Reagents:

  • 2-(2-Methyl-4-nitrophenyl)ethanol: 80 g (0.44 mol, 1.0 equiv)

  • TEMPO: 0.69 g (4.4 mmol, 1 mol%)

  • 
    : 4.5 g (44 mmol, 10 mol%)
    
  • 
     (10-12% aqueous solution): ~300 mL (1.05 equiv)
    
  • 
    : As needed to adjust pH
    
  • Ethyl Acetate / Water: 800 mL / 80 mL

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the oxidant by adding

    
     to the 
    
    
    
    solution until the pH reaches exactly 8.5.
    • Causality Note: Commercial bleach is highly alkaline (pH > 12). At this pH, TEMPO turnover is severely hindered. Buffering to 8.5 optimizes the catalytic cycle[3].

  • Reactor Setup: In a 2 L jacketed reactor, dissolve 2-(2-Methyl-4-nitrophenyl)ethanol (80 g) and TEMPO (0.69 g) in Ethyl Acetate (800 mL). Add a solution of

    
     (4.5 g) in Water (80 mL).
    
  • Cooling: Cool the biphasic mixture to 0 °C under vigorous mechanical stirring (> 400 rpm) to ensure maximum interfacial surface area.

  • Oxidation: Add the buffered

    
     solution dropwise over 1.5 hours, maintaining the internal temperature strictly below 5 °C.
    
    • Causality Note: The oxidation is highly exothermic. Temperature spikes will lead to the formation of the corresponding carboxylic acid impurity[3].

  • IPC: 30 minutes post-addition, analyze the organic layer via TLC/HPLC. The reaction is complete when the alcohol is undetectable.

  • Quench (Critical Step): Immediately add 10% aqueous

    
     (200 mL) and stir for 15 minutes.
    
    • Causality Note: Thiosulfate instantly destroys any unreacted hypochlorite. Failing to quench immediately upon completion will result in over-oxidation during the phase separation process.

  • Isolation: Separate the phases. Wash the organic layer with water (300 mL) and brine (300 mL). Dry over

    
    , filter, and concentrate under reduced pressure. Keep the water bath temperature below 30 °C to prevent aldol self-condensation of the highly reactive product.
    

Quantitative Scale-Up Metrics

The protocols have been validated across multiple scales. The table below summarizes the key performance indicators, demonstrating the scalability and robustness of the process.

Scale (Input SM)Yield (Step 1)Yield (Step 2)Overall YieldPurity (HPLC)Process E-Factor
10 g 92.4%88.1%81.4%> 99.5%~18.2
100 g 94.1%89.5%84.2%> 99.2%~15.4
1.0 kg 91.8%85.3%78.3%> 99.0%~12.8

Note: The E-Factor improves at the 1.0 kg scale due to optimized solvent recovery and more efficient reactor volume utilization.

Safety & Hazard Mitigation

  • Nitroaromatic Thermal Stability: Nitro-containing compounds are inherently high-energy. Differential Scanning Calorimetry (DSC) must be performed prior to pilot-scale runs. Do not subject the isolated intermediates or final product to temperatures exceeding 80 °C.

  • Hydrogen Gas Evolution: Step 1 generates stoichiometric amounts of highly flammable hydrogen gas. The reactor must be equipped with a continuous nitrogen sweep and vented through an appropriate scrubber system.

  • Hypochlorite Handling: Never mix

    
     with strong acids, as this will rapidly generate lethal chlorine (
    
    
    
    ) gas. Always verify the pH of the bleach solution prior to addition.

References

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Organic Process Research & Development - ACS Publications URL:[Link][5]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes (ResearchGate) ResearchGate URL:[Link][4]

  • Kemira Sodium Borohydride NaBH4 An effective reducing agent Ecochem URL:[Link]

  • Oxidation to Aldehydes and Ketones - ACS GCI Pharmaceutical Roundtable ACS GCIPR URL:[Link][3]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters ResearchGate URL:[Link][2]

  • Chem 115 - Andrew G Myers Research Group (Reduction Reagents) Harvard University URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Storage and Handling of 2-(2-Methyl-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Methyl-4-nitrophenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable intermediate. Due to its chemical structure, this aromatic nitroaldehyde is susceptible to degradation, primarily through polymerization. This document provides in-depth, field-proven protocols and troubleshooting advice to mitigate these risks, ensuring the integrity of your experiments.

Section 1: Understanding the Instability of this compound

This section addresses the fundamental chemical principles governing the compound's stability. Understanding these mechanisms is the first step toward effective prevention.

Q1: Why is this compound prone to polymerization?

A: The propensity of this compound to polymerize stems from the reactivity of its aldehyde functional group, which can participate in several reaction pathways:

  • Aldol Condensation: Like many aldehydes, it possesses acidic α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group).[1] In the presence of trace amounts of acid or base, these can be removed to form an enolate ion.[1][2] This enolate is a potent nucleophile that can attack the electrophilic carbonyl carbon of another aldehyde molecule, initiating a chain reaction that forms poly-aldol structures. This process is one of the most common pathways for aldehyde polymerization.[3]

  • Free-Radical Polymerization: The aldehyde can also undergo polymerization via a free-radical mechanism.[4] This process is typically initiated by external energy sources like heat or UV light, or by the presence of radical-forming species such as peroxides. Oxygen from the air can react with the compound over time to form these peroxide initiators, a process known as autoxidation.[5]

Q2: What specific factors can trigger or accelerate the polymerization process?

A: Several environmental and chemical factors can act as catalysts or initiators for polymerization. Vigilant control over these is critical for maintaining compound stability.

  • Presence of Oxygen: Oxygen is a key contributor to the formation of peroxides, which are potent initiators of free-radical polymerization.[4]

  • Exposure to Light: Ultraviolet (UV) light provides the energy to initiate photochemical reactions, leading to the formation of free radicals.[4][6]

  • Elevated Temperatures: Heat accelerates all chemical reactions, including both aldol condensation and the decomposition of any trace peroxides into radicals.[7]

  • Acidic or Basic Contaminants: Trace acids or bases on glassware, in solvents, or from atmospheric moisture can catalyze aldol polymerization.[2][8][9]

Section 2: Recommended Protocol for Storage and Handling

Adherence to a strict storage and handling protocol is the most effective strategy for preventing polymerization. The following methodology represents a self-validating system designed to protect the compound from the moment it is received.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer) Reduces the rate of all chemical degradation pathways.[6][10]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation and the formation of radical-initiating peroxides.[5][11]
Light Amber Vial or in the Dark Protects against photochemical initiation of free-radical reactions.[6]
Container Glass vial with PTFE-lined cap Ensures an inert storage vessel with a tight seal to prevent moisture and air ingress.
Inhibitor BHT (Butylated Hydroxytoluene) at 50-200 ppm Acts as a radical scavenger to terminate any incipient polymerization chains.[12]
Experimental Protocol: Aliquoting and Long-Term Storage

This protocol should be performed inside a glovebox or using Schlenk line techniques to maintain an inert atmosphere.

  • Preparation: Allow the main container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[6][11]

  • Inert Environment: Transfer the required number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps into an inert atmosphere glovebox or have them ready on a Schlenk line.

  • Aliquoting: Carefully transfer the desired amount of the compound into each smaller vial. Aliquoting prevents the need to repeatedly warm and cool the main stock, which can introduce contaminants.

  • Inhibitor Addition (Optional but Recommended): If the compound was supplied without an inhibitor, consider adding a stock solution of BHT in a dry, inert solvent to achieve a final concentration of 50-200 ppm.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with a gentle stream of argon or dry nitrogen for 30-60 seconds. This displaces any residual oxygen.[11]

  • Sealing: Tightly seal each vial with its PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Immediately place the sealed aliquots into a freezer at ≤ -20°C, ensuring they are protected from light (e.g., within a labeled secondary container or box).

Workflow for Proper Compound Storage

StorageWorkflow A Receive Compound B Equilibrate to Room Temp A->B Before Opening C Transfer to Inert Atmosphere B->C D Aliquot into Amber Vials C->D E Purge Headspace with Argon/N2 D->E F Seal Tightly (PTFE-lined cap) E->F G Store at ≤ -20°C in the Dark F->G Long-Term

Caption: Recommended workflow for receiving and storing the compound.

Section 3: Troubleshooting Guide

Even with precautions, issues can arise. This guide helps diagnose potential problems.

Q1: I opened my vial and the compound, which should be a solid/oil, has turned into a hard, insoluble polymer. What happened?

A: This indicates that significant polymerization has occurred. The compound has reacted with itself to form long-chain molecules, resulting in the observed change in physical state. This is an irreversible process. The material is no longer suitable for experiments requiring the pure monomeric aldehyde.

Q2: How can I determine the cause of the polymerization in my sample?

A: A systematic check of your storage and handling procedures is necessary to prevent recurrence. Use the following diagnostic flowchart to pinpoint the likely cause.

Troubleshooting Logic for Polymerization

Troubleshooting Start Polymerization Observed Q1 Was the vial sealed under inert gas? Start->Q1 Q2 Was it stored at ≤ -20°C? Q1->Q2 Yes Cause1 Cause: Oxygen Exposure (Radical Initiation) Q1->Cause1 No Q3 Was it protected from light? Q2->Q3 Yes Cause2 Cause: High Temp (Accelerated Reaction) Q2->Cause2 No Q4 Was the stock repeatedly warmed/cooled? Q3->Q4 Yes Cause3 Cause: Light Exposure (Photochemical Initiation) Q3->Cause3 No Cause4 Cause: Contamination (Moisture, Acid/Base) Q4->Cause4 Yes End Action: Review and Correct Protocol for Future Samples Q4->End No Cause1->End Cause2->End Cause3->End Cause4->End

Caption: A decision tree for diagnosing the cause of polymerization.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best off-the-shelf inhibitor to add?

A: Butylated hydroxytoluene (BHT) is an excellent and widely used free-radical inhibitor.[12] It is a sterically hindered phenol that effectively quenches radicals to form stable, non-reactive species.[12] Hydroquinone is also effective but works best in the presence of oxygen, whereas BHT is suitable for anaerobic environments.[13] A concentration of 50-200 ppm (0.005-0.02% by weight) is typically sufficient.

Q2: How should I prepare an experimental solution from a stored aliquot?

A: Use the aliquot immediately after removing it from the freezer and allowing it to reach the temperature of your reaction or analysis. Use high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system. Prepare the solution just before use, as the compound's stability in solution, especially without an inert atmosphere, is limited.

Q3: Are there any specific safety concerns with this compound?

A: Yes. As an aromatic nitro compound, it should be handled with care. Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust or vapors and prevent skin contact.[14][15] Review the Safety Data Sheet (SDS) provided by the supplier before use.[5][16]

References

  • Smith, S. L., et al. (1990). Acetaldehyde substoichiometrically inhibits bovine neurotubulin polymerization. Biochemistry, 29(30), 7176–7182. [Link]

  • CurlyArrows Organic Chemistry. (2022). What are Radical inhibitors and their role in a reaction? CurlyArrows. [Link]

  • PubMed. (n.d.). Acetaldehyde Substoichiometrically Inhibits Bovine Neurotubulin Polymerization. National Library of Medicine. [Link]

  • Google Patents. (2014).
  • Rigby, R. B., & Danby, C. J. (1953). The polymerization of acetaldehyde at low temperatures. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 222(1149), 144-156. [Link]

  • AK Lectures. (n.d.). Radical Reaction Inhibitors. [Link]

  • Chemistry LibreTexts. (2015). 18.1: Acidity of Aldehydes and Ketones: Enolate Ions. [Link]

  • Stein, S., et al. (2015). Differential Blocking Effects of the Acetaldehyde-derived DNA Lesion N2-Ethyl-2′-deoxyguanosine on Transcription by Multisubunit and Single Subunit RNA Polymerases. Journal of Biological Chemistry, 290(5), 2913–2922. [Link]

  • Quora. (2017). Why is acid used as a catalyst for additional reactions of aldehyde with alcohol? [Link]

  • MDPI. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(2), 450. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • MDPI. (2017). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. Foods, 6(4), 29. [Link]

  • MDPI. (2021). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. Polymers, 13(16), 2589. [Link]

  • CPAchem. (2023). Safety Data Sheet - Acetaldehyde-DNPH. [Link]

  • Wikipedia. (n.d.). Free-radical reaction. [Link]

  • MDPI. (2022). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Polymers, 14(19), 4197. [Link]

  • ChemRxiv. (2023). Synthesis and assessment of novel sustainable antioxidants with different polymer systems. [Link]

  • MDPI. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 12(8), 1673. [Link]

  • Airgas. (2021). Safety Data Sheet - Acetaldehyde. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • ResearchGate. (2025). Initation mechanism of acetaldehyde polymerization by alkyl aluminum catalyst. [Link]

  • Virginia Tech. (n.d.). Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. [Link]

  • Scribd. (n.d.). Acetaldehyde Polymerization Methods. [Link]

  • SciSpace. (n.d.). Physico-chemical studies on acetaldehyde polymerization at high pressure and low temperature. [Link]

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

Sources

Technical Support Center: Optimizing Condensation Reactions for 2-(2-Methyl-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the condensation of 2-(2-Methyl-4-nitrophenyl)acetaldehyde. As a Senior Application Scientist, I have compiled this field-validated resource to help you navigate the highly specific kinetic and thermodynamic challenges associated with this substrate.

Phenylacetaldehydes are notoriously challenging to condense cleanly due to their highly acidic α-protons, which make them susceptible to rapid self-condensation and polymerization[1]. The presence of a strongly electron-withdrawing para-nitro group in this compound exacerbates this issue by resonance-stabilizing the enolate intermediate, making precise temperature and catalytic control mandatory for successful Knoevenagel, Fischer Indole, or Pictet-Spengler condensations.

Part 1: Core Troubleshooting & FAQs

Q1: My Knoevenagel condensation yields a dark, viscous mixture with less than 20% target product. Why is this happening, and how do I fix it? The Causality: You are observing base-catalyzed aldol self-condensation. The 4-nitro group on the phenyl ring withdraws electron density via resonance directly from the benzylic (α) position. This drastically lowers the pKa of the α-protons compared to unsubstituted phenylacetaldehyde. When exposed to standard condensation conditions (e.g., refluxing toluene or ethanol with strong amine bases), the kinetic energy overcomes the activation barrier for bimolecular self-condensation[2]. The highly reactive enolate attacks un-enolized starting material, creating a thermodynamic sink of polymeric byproducts. The Solution: Abandon thermal forcing. Shift the reaction to strict kinetic control by maintaining the temperature below 40°C. Replace strong bases with a buffered, mild catalyst system like piperidinium acetate (Pip-OAc), which activates the aldehyde via an iminium intermediate rather than purely generating high concentrations of the naked enolate[3].

Q2: If I cannot use elevated temperatures (e.g., a Dean-Stark trap at 110°C) to drive off water, how do I push the equilibrium to full conversion? The Causality: Condensation reactions rely on Le Chatelier's principle; water must be removed to prevent reversibility. However, thermal azeotropic distillation destroys this specific nitro-aryl substrate. The Solution: Implement chemical water sequestration. Utilize activated 4Å molecular sieves directly in the reaction medium. The sieves continuously trap the water byproduct at low temperatures (20–40°C), driving the equilibrium forward without providing the thermal energy required for the competing aldol polymerization pathway.

Q3: My starting material seems to degrade in the storage bottle, forming a white precipitate. Is it ruined? The Causality: Phenylacetaldehydes are highly prone to acid-catalyzed trimerization (forming a 1,3,5-trioxane derivative) and autoxidation when exposed to ambient light or trace acidic impurities during storage[4]. The Solution: The white precipitate is likely the stable trimer. It is not permanently ruined. You can crack the trimer back to the active monomer via rapid, short-path vacuum distillation immediately before use[1]. To prevent future degradation, store the purified monomer at -20°C under argon, and consider adding 100–300 ppm of a polycarboxylic acid (such as citric acid) which acts as a food-safe, easily removable stabilizer[4].

Part 2: Quantitative Data Presentation

The following table summarizes the optimization matrix for the condensation of this compound with a standard active methylene compound (e.g., malononitrile), demonstrating the critical inverse relationship between temperature and target yield.

TemperatureCatalyst SystemWater Removal MethodTarget Yield (%)Aldol Polymer (%)Unreacted SM (%)
110°C Piperidine (1.0 eq)Dean-Stark Trap12%88%0%
80°C EDA / AcOH (0.1 eq)None25%65%10%
40°C Pip-OAc (0.2 eq)4Å Molecular Sieves88% 8% 4%
20°C Pip-OAc (0.2 eq)4Å Molecular Sieves45%2%53%

Data Interpretation: Peak efficiency is achieved at 40°C. Dropping to 20°C suppresses polymerization entirely but stalls conversion due to insufficient activation energy for the target nucleophilic attack.

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the divergent pathways of the resonance-stabilized enolate based on thermal conditions.

G SM 2-(2-Methyl-4-nitrophenyl) acetaldehyde Enolate Resonance-Stabilized Enolate SM->Enolate Mild Base (Pip-OAc) Polymer Aldol Self-Condensation (Polymeric Byproducts) SM->Polymer Direct Attack by Enolate Target Target Condensation (Knoevenagel Adduct) Enolate->Target T ≤ 40°C + Electrophile Enolate->Polymer T > 50°C High Concentration

Mechanistic divergence of this compound based on temperature.

Part 4: Optimized Experimental Protocol

Self-Validating Low-Temperature Knoevenagel Condensation This protocol is designed to maximize the target C=C bond formation while suppressing the aldol pathway.

Reagents & Materials:

  • This compound (Monomer, freshly distilled) - 10.0 mmol

  • Active Methylene Partner (e.g., Malononitrile) - 10.5 mmol

  • Piperidinium Acetate (Pip-OAc) - 2.0 mmol (20 mol%)

  • Anhydrous Dichloromethane (DCM) - 50 mL

  • Activated 4Å Molecular Sieves (powdered) - 2.0 g

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon. Add the activated 4Å molecular sieves and 30 mL of anhydrous DCM.

  • Electrophile & Catalyst Loading: Add the active methylene partner (10.5 mmol) and the Pip-OAc catalyst (2.0 mmol) to the suspension. Stir at room temperature for 5 minutes.

  • Temperature Equilibration: Submerge the flask in a water bath pre-heated to exactly 40°C.

  • Controlled Substrate Addition (Critical Step): Dissolve the freshly distilled this compound (10.0 mmol) in the remaining 20 mL of DCM. Load this into a syringe pump. Add the aldehyde solution dropwise over 60 minutes.

    • Causality Note: Slow addition keeps the steady-state concentration of the unreacted aldehyde extremely low, mathematically minimizing the probability of bimolecular self-condensation[1].

  • In-Process Control (IPC): Stir at 40°C for an additional 2 hours. Pull a 50 µL aliquot, filter through a micro-plug of silica, and analyze via TLC (Hexanes:EtOAc 7:3) or GC/MS. The aldehyde peak should be <5% relative to the product.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Wash the organic layer with 0.1 M HCl (2 x 20 mL) to remove the amine catalyst, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol.

References

  • Source: Google Patents (CN1227206C)
  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Source: Google Patents (WO2020101902A1)

Sources

Selecting the right solvent system for 2-(2-Methyl-4-nitrophenyl)acetaldehyde crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent System Selection Guide Topic: Crystallization & Purification of 2-(2-Methyl-4-nitrophenyl)acetaldehyde Case ID: #ALD-2M4N-CRYST-01[1][2]

Executive Summary

Crystallizing This compound presents a dual challenge: thermodynamic instability (oxidation/polymerization) and kinetic inhibition (tendency to "oil out").[1][2] Unlike simple aromatics, this compound features a reactive acetaldehyde tail prone to enolization and oxidation, exacerbated by the electron-withdrawing nitro group.[1]

This guide moves beyond simple solvent lists. We provide a self-validating solvent selection protocol and a chemical purification alternative (Bisulfite Adduct) for cases where physical crystallization fails.[1][2][3]

Module 1: Chemical Stability & Pre-Screening

Before opening a solvent bottle, you must stabilize the substrate.[3] Phenylacetaldehydes degrade into acids (via air oxidation) and trimers (via acid-catalyzed aldol condensation).[1][2]

Critical Stability Checks
ParameterRisk FactorMitigation Strategy
Atmosphere High: Rapid oxidation to 2-(2-methyl-4-nitrophenyl)acetic acid.[1][2][3]Mandatory: Handle under Argon/Nitrogen.[1][2][3][4] Degas all solvents.[1][2][3]
Temperature Medium: Thermal polymerization above 40°C.Keep crystallization temperature <35°C . Use cooling crystallization, not evaporative.[1][3]
Solvent Class High: Alcohols (MeOH, EtOH) form hemiacetals.[1][2][3]Avoid primary alcohols for long-term crystallization.[1][2][3] Use Esters or Ethers.[1][2][3]

Module 2: Solvent System Selection (Physical Purification)

The goal is to find a system that suppresses "oiling out" (liquid-liquid phase separation) and promotes nucleation.[1][2]

Recommended Solvent Systems

Based on the polarity of the nitro group and the lipophilicity of the tolyl core, we recommend Isopropyl Acetate (IPAc) over Ethyl Acetate due to its lower water solubility and higher boiling point, offering better process control.

System TypeSolvent A (Solubilizer)Solvent B (Anti-Solvent)Ratio (v/v)Why this works?
Primary Isopropyl Acetate (IPAc) n-Heptane 1:3 to 1:5IPAc is non-nucleophilic.[1][2][3] Heptane induces slow precipitation without crashing (which causes oiling).[1][2][3]
Secondary Toluene Methylcyclohexane 1:2Aromatic stacking (pi-pi interactions) with Toluene can stabilize the crystal lattice.[1][2][3]
Alternative DCM Diisopropyl Ether (IPE) 1:4Good for low-temperature crystallization (-20°C) if the compound is an oil at RT.[1][2][3]
Protocol: Controlled Cooling Crystallization
  • Dissolution: Dissolve crude solid in minimal IPAc at 30–35°C.

  • Filtration: Perform a polish filtration (0.45 µm PTFE) to remove dust (nucleation sites for oiling).[1][2][3]

  • Seeding: Cool to 25°C. Add 0.1 wt% seed crystals (if available) or scratch glass.

  • Dosing: Add n-Heptane dropwise over 2 hours. Do not rush.

  • Aging: Stir at 0–5°C for 4 hours.

  • Isolation: Filter and wash with cold Heptane.

Module 3: The "Bisulfite Rescue" (Chemical Purification)

If your compound persists as an oil or contains significant impurities, physical crystallization will fail.[3] Use the Bisulfite Adduct method to chemically "lock" the aldehyde into a solid salt, wash away impurities, and release the pure aldehyde.

Workflow Diagram: Bisulfite Purification Loop

BisulfitePurification Crude Crude Oil (Aldehyde + Impurities) Step1 1. Adduct Formation (Add sat. NaHSO3) Crude->Step1 Dissolve in EtOH/EtOAc SolidAdduct Solid Bisulfite Adduct (Precipitate) Step1->SolidAdduct Filter Wash 2. Wash Step (Remove Organics with EtOAc) SolidAdduct->Wash Remove non-aldehydes Regen 3. Regeneration (Add Na2CO3/NaOH) Wash->Regen pH > 10 Pure Pure Aldehyde (Crystalline/Oil) Regen->Pure Extract & Dry

Caption: The Bisulfite Rescue Loop converts the oily aldehyde into a solid salt to reject non-aldehyde impurities.[1][2][5]

Step-by-Step Bisulfite Protocol
  • Formation: Dissolve 10g crude oil in 30 mL Ethyl Acetate . Add 20 mL Saturated Aqueous Sodium Bisulfite (NaHSO₃) . Vigorously stir for 30 mins.

  • Precipitation: The aldehyde-bisulfite adduct will precipitate as a white/off-white solid.[1][2][3]

  • Wash: Filter the solid.[1][3][6][7] Wash the filter cake with EtOAc (removes non-aldehyde impurities) and then Ethanol (removes excess bisulfite).[1][2][3]

  • Regeneration: Suspend the solid in water.[1][3] Adjust pH to 10–12 using 10% Na₂CO₃ or dilute NaOH.[1][3]

  • Extraction: Extract the liberated aldehyde immediately into DCM or IPAc . Dry (MgSO₄) and concentrate.[1][2][3]

Troubleshooting & FAQs

Q1: My solution turned cloudy but then separated into a bottom oily layer. What happened?

  • Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1][2][3] It occurs when the temperature is above the metastable limit or the anti-solvent was added too fast.[3]

  • Fix: Re-heat to dissolve the oil. Add a small amount of the good solvent (IPAc). Cool much slower (1°C/min).[1][2][3] Ensure you are seeding at the saturation point.[1][3][8]

Q2: I see a new spot on TLC after crystallizing from Methanol.

  • Diagnosis: You formed the dimethyl acetal.[1][3]

  • Fix: Avoid Methanol. If you must use alcohol, use Isopropanol (sterically hindered) and keep the temperature low. To revert the acetal, treat with dilute aqueous acid (HCl) in THF, then re-extract.

Q3: The product is solid but turning yellow/brown on the shelf.

  • Diagnosis: Oxidation to 2-methyl-4-nitrophenylacetic acid.[1][2][3]

  • Fix: Store under Argon at -20°C. Add a stabilizer like BHT (Butylated hydroxytoluene) (0.1%) if the downstream application permits.[1][2][3]

Q4: Can I use water as an anti-solvent?

  • Diagnosis: Not recommended for the free aldehyde.[1][3]

  • Reasoning: While water is a strong anti-solvent, it promotes hydration of the aldehyde (gem-diol formation) and makes drying difficult.[1] Use hydrocarbons (Heptane/Hexane) instead.[1][2][3]

References

  • BenchChem Technical Support. Aldehyde Purification via Bisulfite Adducts: Protocols for Aromatic and Aliphatic Aldehydes.Link[1][2][3][8]

  • Organic Chemistry Portal. Purification of Aldehydes: Bisulfite Addition and Regeneration.Link

  • Kjell, D. P., et al. (1999).[1][2][3][9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3][9] Journal of Organic Chemistry.[1][3][9] Link[1][2][3]

  • Sigma-Aldrich (Merck). Handling and Storage of Unstable Aldehydes (Phenylacetaldehyde derivatives).[1][2][3]Link[1][2][3]

  • Wan, C-Q., et al. (2021).[1][2][3][10] Efficient Solvent-Controlled Crystallization of Pure Polymorphs of Nitro-Substituted Aromatics.[1][2][3][10] Royal Society of Chemistry Advances.[1][3] Link

Sources

Technical Support Center: Isolation and Purification of 2-(2-Methyl-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the isolation of 2-(2-Methyl-4-nitrophenyl)acetaldehyde. This compound presents unique purification challenges due to the highly polar nitro group and the inherent instability of the phenylacetaldehyde moiety. This guide is designed for drug development professionals and synthetic chemists, providing field-proven, self-validating protocols to separate this target from starting materials (such as 2-(2-methyl-4-nitrophenyl)ethanol or unreacted alkenes) without relying on degradation-prone chromatography.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I losing product when purifying this compound via standard silica gel chromatography? Answer: Phenylacetaldehydes are highly susceptible to acid-catalyzed polymerization and aldol condensation[1]. Standard silica gel possesses a slightly acidic surface that acts as a catalyst for these degradation pathways, often leading to significant product loss or the formation of polymeric byproducts[1]. Furthermore, the strongly electron-withdrawing nitro group makes the molecule highly polar, causing it to streak on silica and making baseline separation from starting materials nearly impossible. We strongly recommend chemoselective bisulfite extraction as the primary purification strategy[2].

Q2: How does the bisulfite extraction method selectively isolate the aldehyde from the starting materials? Answer: The purification relies on the reversible nucleophilic addition of the bisulfite anion (


) to the sterically unhindered aldehyde carbonyl[3]. This reaction forms an 

-hydroxy sulfonic acid salt (bisulfite adduct)[3]. Because this adduct is a highly charged species, its physical properties change drastically—it becomes exclusively soluble in the aqueous phase[3]. Unreacted starting materials (alcohols, alkenes, or epoxides) remain uncharged and partition exclusively into the organic phase, allowing for simple liquid-liquid separation[2].

Q3: My aldehyde is sensitive to strongly basic conditions. How can I regenerate it from the bisulfite adduct without using harsh aqueous NaOH? Answer: Traditional regeneration requires pushing the equilibrium back to the free aldehyde using 50% NaOH until the pH reaches 12[3]. If your specific derivative or downstream application is base-sensitive, you should utilize a nonaqueous regeneration protocol employing chlorotrimethylsilane (TMS-Cl) in an organic solvent like acetonitrile[4]. TMS-Cl irreversibly reacts with the sulfonate group under neutral conditions, yielding the free aldehyde, hexamethyldisiloxane, sulfur dioxide, and precipitated sodium chloride[4].

Section 2: Visualizing the Workflows

The following diagrams illustrate the logical flow of the separation process and the underlying chemical mechanism.

Workflow Crude Crude Mixture (Aldehyde + SMs) Bisulfite Add Sat. NaHSO3 + DMF & Shake (30s) Crude->Bisulfite PhaseSep Phase Separation (Water / EtOAc) Bisulfite->PhaseSep OrgPhase Organic Phase (Unreacted SMs) PhaseSep->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Bisulfite Adduct) PhaseSep->AqPhase Isolate Regen Regeneration (NaOH pH 12 or TMS-Cl) AqPhase->Regen Pure Pure 2-(2-Methyl-4-nitrophenyl) acetaldehyde Regen->Pure

Workflow for the bisulfite-mediated separation of aldehydes from starting materials.

Mechanism Aldehyde Aldehyde Carbonyl (Electrophile) Attack Nucleophilic Attack Aldehyde->Attack Bisulfite Bisulfite Anion (Nucleophile) Bisulfite->Attack Intermediate Alkoxide Sulfonate Intermediate Attack->Intermediate Proton Proton Transfer Intermediate->Proton Adduct α-Hydroxy Sulfonate (Water-Soluble Adduct) Proton->Adduct

Mechanism of reversible α-hydroxy sulfonate (bisulfite adduct) formation.

Section 3: Self-Validating Experimental Protocols

Do not treat these steps as a mere checklist. Understanding the causality behind each addition and utilizing the built-in validation checks ensures a self-correcting workflow.

Protocol A: Chemoselective Liquid-Liquid Extraction via Sodium Bisulfite

This protocol isolates the aldehyde from the crude reaction matrix.

  • Dissolution (Breaking the Biphasic Barrier): Dissolve the crude mixture in a water-miscible solvent such as Dimethylformamide (DMF) or Methanol (e.g., 5 mL per gram of crude)[2].

    • Causality: Bisulfite is highly water-soluble, while the nitro-phenylacetaldehyde is lipophilic. The miscible solvent creates a homogenous single phase, drastically accelerating the contact and reaction rate between the bisulfite ion and the aldehyde[2].

  • Adduct Formation: Add 5 equivalents of saturated aqueous sodium bisulfite (

    
    ). Shake vigorously in a separatory funnel for 30–60 seconds[2].
    
    • Validation Check: The mixture may become slightly warm. If a biphasic system persists at this stage, the reaction will stall; add a few more drops of DMF until the solution becomes homogenous.

  • Phase Separation: Introduce an immiscible organic solvent (e.g., 25 mL of 10% Ethyl Acetate in Hexanes) and deionized water (25 mL)[3]. Shake well and allow the layers to separate.

    • Causality: The addition of water and an immiscible solvent forces the mixture to partition. Uncharged starting materials move to the top organic layer, while the charged bisulfite adduct remains in the bottom aqueous layer[3].

  • Validation Check (Critical): Spot the top organic layer on a TLC plate. The UV-active spot corresponding to the aldehyde should be completely absent. If aldehyde remains, repeat Step 2 with the organic layer.

Protocol B: Regeneration of the Free Aldehyde

Choose the method that best fits the stability profile of your target.

Method 1: Aqueous Basification (Standard)

  • Basification: Isolate the aqueous layer containing the adduct. Add an equal volume of Ethyl Acetate. Dropwise, add 50% NaOH solution while vigorously stirring[3].

  • Validation Check (Critical): Monitor the aqueous layer continuously with a pH strip. The pH MUST reach exactly 12[3].

    • Causality: At lower pH levels, the adduct will not fully decompose, resulting in artificially low recovery yields[3].

  • Isolation: Once pH 12 is confirmed, shake the funnel to extract the liberated aldehyde into the organic layer[3]. Separate, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Method 2: Nonaqueous Regeneration (For Sensitive Substrates)

  • Suspension: If the adduct precipitated, filter and suspend the solid aldehyde bisulfite adduct in anhydrous acetonitrile under a nitrogen atmosphere[4].

  • Cleavage: Add at least 2 equivalents of chlorotrimethylsilane (TMS-Cl) to the suspension and heat to 40–60 °C[4].

  • Validation Check: Monitor via GC or TLC. The reaction is complete when the solid dissolves and sodium chloride precipitates[4]. Filter the NaCl and concentrate the filtrate to yield the pure aldehyde.

Section 4: Quantitative Data Summary

The following table summarizes the expected performance metrics when separating phenylacetaldehydes from crude mixtures, comparing the recommended bisulfite protocols against traditional chromatography.

Purification MethodAverage Aldehyde Recovery (%)Purity Profile (%)Polymerization RiskScalability & Cost EfficiencyAverage Time Required
Bisulfite Extraction (Aqueous Regen) 85 - 95%> 98%LowExcellent (Low solvent use)1 - 2 Hours
Bisulfite Extraction (Nonaqueous Regen) 80 - 90%> 99%Very LowGood (Requires TMS-Cl)2 - 3 Hours
Silica Gel Chromatography 40 - 60%85 - 90%High (Acid-catalyzed)Poor (High solvent/silica use)4 - 8 Hours

Section 5: References

Sources

Long-term storage stability solutions for nitrophenylacetaldehyde compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Nitrophenylacetaldehydes (including 2-nitro, 3-nitro, and 4-nitrophenylacetaldehyde) are highly versatile yet notoriously unstable electrophilic building blocks. This guide synthesizes field-proven methodologies to troubleshoot degradation, understand the underlying chemical causality, and establish self-validating standard operating procedures (SOPs) for long-term storage.

Core Degradation Mechanisms (The "Why")

Understanding the causality of degradation is the first step to preventing it. Nitrophenylacetaldehydes fail primarily through three distinct pathways:

Mechanisms NPA Nitrophenylacetaldehyde O2 Oxygen Exposure NPA->O2 AcidBase Acid/Base Traces NPA->AcidBase UV UV/Vis Light NPA->UV Oxidation Oxidation O2->Oxidation Polymerization Aldol Condensation AcidBase->Polymerization Photodeg Norrish Type II UV->Photodeg Acid Nitrophenylacetic Acid Oxidation->Acid Over-oxidation Polymer Trioxane Polymers Polymerization->Polymer Autocondensation PhotoProd Aci-nitro Intermediates Photodeg->PhotoProd 1,5-H shift

Degradation pathways of nitrophenylacetaldehyde triggered by environmental factors.

  • Auto-Oxidation: The highly reactive aldehyde C-H bond is easily abstracted by atmospheric oxygen, leading to over-oxidation into the corresponding nitrophenylacetic acid[1].

  • Polymerization / Autocondensation: Phenylacetaldehydes are highly prone to acid- or base-catalyzed aldol condensation, forming viscous trimers (e.g., 2,4,6-tribenzyl-s-trioxane derivatives) or higher molecular weight polymers during prolonged storage[1].

  • Photodegradation (Specific to Ortho-Isomers): 2-nitrophenylacetaldehyde undergoes rapid Norrish Type II photodecomposition upon light exposure. The nitro group abstracts a benzylic hydrogen (1,5-hydrogen shift), generating an unstable aci-nitro species that leads to bond cleavage[2].

Troubleshooting Guide: Identifying & Resolving Degradation

Q: My nitrophenylacetaldehyde turned into a viscous, sticky resin. Can I salvage it? A: This physical change indicates extensive polymerization[1].

  • Causality: Trace alkaline impurities from glassware or prolonged room-temperature storage catalyze aldol condensation.

  • Resolution: While depolymerization via rapid vacuum distillation is theoretically possible for unsubstituted phenylacetaldehydes, nitro-aromatics are thermally labile and pose explosion risks upon rigorous heating. It is safer to discard the resin. Prevent this in future batches by storing at -20°C and adding a weak acid stabilizer (like citric acid)[3].

Q: My LC-MS analysis shows a large M+16 peak. What is this impurity? A: You are observing the corresponding nitrophenylacetic acid.

  • Causality: Auto-oxidation of the aldehyde group upon exposure to atmospheric oxygen[1].

  • Resolution: Purify the compound via silica gel flash chromatography. Use a non-polar to moderately polar solvent system (e.g., Hexanes/Ethyl Acetate); the carboxylic acid will be strongly retained on the silica, allowing the pure aldehyde to elute.

Q: Why did my 2-nitrophenylacetaldehyde degrade in a clear vial inside the refrigerator? A: The ortho-nitro isomer is highly photolabile.

  • Causality: Exposure to ambient lab light through clear glass triggers a Norrish Type II photodecomposition, forming an aci-nitro intermediate that cleaves the molecule[2].

  • Resolution: Always use amber glass vials to block UV/Vis wavelengths.

Quantitative Stability Profiles

To aid in experimental planning, refer to the following stability matrix for nitrophenylacetaldehyde compounds.

Storage ConditionTimeframeEstimated Purity RetentionPrimary Degradation Risk
Benchtop (Ambient, Light, Air)24-48 hours< 70%Oxidation, Photolysis (Norrish Type II)
Refrigerator (2-8°C, Dark, Air)1-2 weeks85-90%Oxidation, Slow Polymerization
Freezer (-20°C, Dark, Argon)6-12 months> 95%Trace Polymerization
Ultra-Low (-80°C, Dark, Argon)> 2 years> 98%Negligible

Note: Short-term storage (days to weeks) is viable at 0-4°C, but long-term storage (months to years) strictly requires -20°C or colder[4].

Standard Operating Procedure (SOP): Self-Validating Cryogenic Storage

To ensure absolute trustworthiness in your assays, do not simply place the vial in the freezer. Follow this self-validating workflow.

SOP QC 1. Purity QC (HPLC >95%) Stab 2. Add Stabilizer (Citric Acid) QC->Stab Purge 3. Argon Purge (Displace O2) Stab->Purge Vial 4. Amber Vial (Block UV) Purge->Vial Store 5. Cryo-Storage (-20°C to -80°C) Vial->Store

Step-by-step self-validating workflow for long-term cryogenic storage preparation.

Step-by-Step Methodology:
  • Pre-Storage Quality Control (QC): Run an HPLC assay (UV detection at 280 nm) to establish a baseline purity. The aldehyde peak must be >95% by Area Under Curve (AUC).

  • Stabilizer Addition (Optional but Recommended): To prevent base-catalyzed aldol condensation, add a trace amount (e.g., 0.1% w/w) of anhydrous citric acid. Commercial 2-nitrophenylacetaldehyde is often supplied stabilized with citric acid[3].

  • Aliquoting: Divide the bulk material into single-use aliquots using amber glass vials. Causality: Repeated freeze-thaw cycles introduce condensation (water), which accelerates degradation. Single-use aliquots prevent this.

  • Argon Purging: Insert an Argon gas needle into the vial headspace for 30 seconds. Causality: Argon is denser than air and nitrogen. It settles heavily over the liquid/solid surface, creating a superior inert blanket against oxygen.

  • Sealing: Cap tightly with a PTFE-lined septum cap and wrap the exterior with Parafilm to prevent gas exchange.

  • Storage: Transfer immediately to a -20°C or -80°C freezer[4].

  • Post-Storage Validation (The Self-Validating Step): After 30 days, pull one "sacrificial" aliquot and rerun the HPLC assay. The AUC of the main peak must be within 99% of the baseline established in Step 1. If it fails, the entire batch must be re-purified.

Frequently Asked Questions (FAQs)

Q: Can I store nitrophenylacetaldehyde in a solvent to improve stability? A: Yes, dilution can reduce the rate of bimolecular aldol condensation. Non-nucleophilic, anhydrous solvents like dichloromethane (DCM) or diethyl phthalate are suitable[1]. However, avoid alcohols (methanol, ethanol) as they will react with the aldehyde to form acetals or hemiacetals over time.

Q: I don't have Argon. Is Nitrogen acceptable? A: Nitrogen is acceptable but sub-optimal. Because N₂ has a similar density to ambient air, it easily mixes and escapes during the capping process. If using N₂, purge at a higher flow rate and cap the vial while the needle is being withdrawn to minimize oxygen ingress.

Q: Does the position of the nitro group (ortho, meta, para) affect storage? A: Yes. While all isomers are susceptible to oxidation and polymerization, the ortho-isomer (2-nitrophenylacetaldehyde) is uniquely vulnerable to photolysis due to the spatial proximity of the nitro group to the benzylic hydrogens, enabling the Norrish Type II 1,5-hydrogen shift[2]. Therefore, light protection is absolutely critical for the 2-nitro isomer.

References

  • identifying and minimizing byproducts in phenylacetaldehyde synthesis Source: BenchChem URL
  • CAS 1969-73-9: 2-Nitrobenzeneacetaldehyde Source: CymitQuimica URL
  • Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO)
  • Phenylacetaldehyde | CAS#122-78-1 Source: MedKoo Biosciences URL

Sources

Validation & Comparative

HPLC Method Validation for Purity Assessment of 2-(2-Methyl-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methyl-4-nitrophenyl)acetaldehyde is a critical synthetic intermediate, often utilized in the preparation of indole-based pharmaceuticals (e.g., triptans) via Fischer indole synthesis or other heterocyclic derivatizations. Its dual functionality—a reactive aldehyde prone to oxidation and polymerization, and a thermally sensitive nitro group —presents a unique analytical challenge.

While traditional methods like Titration or Gas Chromatography (GC) exist, they often fail to meet the stringent specificity and stability requirements of modern drug development. This guide establishes Direct Reverse-Phase HPLC (RP-HPLC) as the superior Process Analytical Technology (PAT) for purity assessment, offering a validated protocol that ensures specificity against degradants (e.g., 2-methyl-4-nitrophenylacetic acid) and synthetic byproducts.

Part 1: Comparative Analysis of Analytical Methodologies

Selecting the correct analytical technique is the first step in ensuring data integrity. The following table contrasts the proposed HPLC method against common alternatives.

Table 1: Performance Comparison of Purity Assessment Methods
FeatureProposed Method: Direct RP-HPLC Alternative A: GC-FID/MS Alternative B: Titration (Hydroxylamine) Alternative C: DNPH-HPLC
Primary Mechanism Partition chromatography (UV detection)Volatility & Thermal stabilityFunctional group reactivity (Redox/Acid-Base)Derivatization + UV/Vis
Specificity High: Separates aldehyde from acid degradants and isomers.Medium: Risks thermal degradation of nitro groups to nitrosamines/amines.Low: Interferences from any carbonyl (ketones, other aldehydes).High: Specific to carbonyls, but requires complex prep.
Stability Risk Low: Analysis at ambient/controlled temp (25°C).High: Injection port temps (>200°C) can degrade the analyte.Medium: Long reaction times may allow oxidation.Low: Derivative is stable, but reaction yield varies.
LOD/LOQ Excellent: (ppm level with UV @ 265 nm).Good: But limited by thermal breakdown noise.Poor: Only suitable for assay (>95%), not impurities.Superior: Best for trace quantification (<1 ppm).
Suitability Best for Purity/Assay & Impurity Profiling. Useful for residual solvents only.fast, rough purity check only.Best for trace aldehyde monitoring in matrices.
Decision Logic for Method Selection

The following decision tree illustrates why Direct RP-HPLC is the chosen path for purity assessment of this specific intermediate.

MethodSelection Start Analyte: this compound Q1 Is the goal Trace Quantification (<0.05%) or Purity Assessment (>98%)? Start->Q1 Trace Trace Quantification Q1->Trace Trace Purity Purity Assessment Q1->Purity Purity HPLC_DNPH HPLC (DNPH Derivatization) (High Sensitivity) Trace->HPLC_DNPH Preferred Q2 Is the sample thermally stable at >200°C? Purity->Q2 GC GC-FID/MS (Risk: Nitro degradation) Q2->GC Yes (Unlikely for Nitro) HPLC_Direct Direct RP-HPLC (High Specificity & Stability) Q2->HPLC_Direct No (Preferred)

Figure 1: Analytical Method Selection Decision Tree. Direct RP-HPLC is selected for purity assessment due to the thermal instability of the nitro group and the need for high specificity.

Part 2: Strategic Method Development

Column Selection: The "Pi-Pi" Advantage

While C18 columns are standard, the Phenyl-Hexyl stationary phase is recommended for this compound.

  • Causality: The analyte contains a nitro-aromatic ring.[1][2] Phenyl-hexyl phases offer unique

    
     interactions with the aromatic ring and the electron-withdrawing nitro group, providing superior selectivity for separating the target aldehyde from its likely impurities (e.g., the carboxylic acid oxidation product or des-nitro analogs) compared to standard alkyl (C18) phases.
    
Mobile Phase & pH Control
  • Buffer: 0.1% Formic Acid or 20 mM Potassium Phosphate (pH 3.0).

  • Causality: Aldehydes can undergo enolization or oxidation at neutral/basic pH. Maintaining an acidic pH (~3.0) stabilizes the aldehyde form and suppresses the ionization of the corresponding carboxylic acid impurity (pKa ~4.5), ensuring it elutes with good peak shape (retention time shift) rather than tailing.

Detection Wavelength
  • Setting: 265 nm.

  • Causality: The nitro-benzene chromophore has a strong absorbance in the 260–280 nm range. This provides high sensitivity while avoiding the noise associated with low-UV (210 nm) detection of mobile phase solvents.

Part 3: Comprehensive Validation Protocol

This protocol follows ICH Q2(R2) guidelines. All experiments must be performed using the optimized HPLC conditions defined above.

A. Specificity (Stress Testing)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities and degradants.

Protocol:

  • Preparation: Prepare a 1.0 mg/mL standard solution of the aldehyde in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl, heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 N NaOH, ambient temp for 1 hour (Aldehydes degrade rapidly in base).

    • Oxidation: Add 3% H₂O₂, ambient temp for 2 hours (Expect conversion to 2-(2-methyl-4-nitrophenyl)acetic acid).

    • Thermal: Heat solid sample at 80°C for 24 hours.

  • Analysis: Neutralize samples and inject.

  • Acceptance Criteria:

    • Peak purity index (via PDA detector) > 0.999 for the main peak.

    • Resolution (

      
      ) between the analyte and nearest degradant peak > 1.5.
      
B. Solution Stability (Critical for Aldehydes)

Objective: Determine the maximum allowable time between sample preparation and analysis.

Protocol:

  • Prepare the standard solution and store in the autosampler (typically 15°C or 25°C).

  • Inject at T=0, 4, 8, 12, and 24 hours.

  • Acceptance Criteria: The recovery at each time point must be within 98.0% – 102.0% of the initial (T=0) area.

    • Note: If instability is observed, evaluate using an amber vial or lowering autosampler temperature to 4°C.

C. Linearity & Range

Objective: Verify the method's response is proportional to concentration.

Protocol:

  • Prepare 5 concentration levels corresponding to 80%, 90%, 100%, 110%, and 120% of the target test concentration (e.g., 0.5 mg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .
    • Y-intercept bias

      
       of the response at 100% level.
      
D. Accuracy (Recovery)

Objective: Confirm no matrix interference or systematic bias.

Protocol:

  • Spike the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.

  • Perform in triplicate for each level (9 determinations total).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% with %RSD

    
    .
    
E. Precision

Protocol:

  • Repeatability: 6 injections of the standard at 100% concentration.

  • Intermediate Precision: 6 preparations analyzed by a different analyst on a different day/instrument.

  • Acceptance Criteria: %RSD

    
     for Repeatability and Intermediate Precision.
    
Validation Workflow Diagram

ValidationWorkflow Start Method Development (Col: Phenyl-Hexyl, pH 3.0) Specificity Specificity (Stress Testing) Start->Specificity Stability Solution Stability (0-24h Check) Specificity->Stability Pass Linearity Linearity (80-120%) Stability->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Report Validation Report (ICH Q2 Compliant) Precision->Report

Figure 2: Linear Validation Workflow (V-Model adaptation) ensuring sequential confirmation of method parameters.

Part 4: References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Vogel, M., et al. (2000). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography.[3] Alcohol and Alcoholism.

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[4] SW-846.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Phenyl-Hexyl column selection logic).

Sources

GC-MS fragmentation patterns of 2-(2-Methyl-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of 2-(2-Methyl-4-nitrophenyl)acetaldehyde

Abstract

This guide presents a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of this compound. As a compound of interest in various chemical and pharmaceutical research fields, understanding its mass spectral behavior is critical for its unambiguous identification and characterization. This document synthesizes fundamental principles of mass spectrometry with data from related nitroaromatic and aldehyde compounds to propose a detailed fragmentation pathway. We will explore the characteristic cleavages influenced by the aldehyde moiety, the aromatic nitro group, and the unique "ortho effect" between the methyl and nitro substituents. Furthermore, this guide provides a comparative overview of analytical techniques and a detailed, field-proven experimental protocol for GC-MS analysis, designed for researchers, scientists, and drug development professionals.

Comparative Analysis: Positioning GC-MS for Characterization

While various analytical techniques can be employed for the analysis of nitrophenols and related compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers a distinct advantage for volatile and semi-volatile compounds like this compound.

  • GC-MS: Provides excellent chromatographic separation of isomers and produces highly reproducible fragmentation patterns upon electron ionization (EI), which act as a molecular fingerprint.[1][2] This makes it ideal for structural elucidation and library matching.

  • High-Performance Liquid Chromatography (HPLC) & UPLC-MS/MS: These techniques are highly sensitive and suitable for non-volatile or thermally labile compounds.[3][4] They are often used for quantitative analysis in complex matrices like biological fluids.[4] However, the fragmentation induced by softer ionization techniques like electrospray ionization (ESI) can sometimes be less structurally informative compared to the extensive fragmentation seen in EI-MS.[5]

For the definitive identification and structural confirmation of a novel or reference compound in a relatively clean matrix, the detailed fragmentation provided by GC-EI-MS is often the preferred method.

Predicted Electron Ionization (EI) Fragmentation Pathway

The fragmentation of this compound (Molecular Weight: 179.17 g/mol ) under standard 70 eV electron ionization is governed by the interplay of its functional groups: the phenylacetaldehyde core, the electron-withdrawing nitro group, and the ortho-positioned methyl group. The molecular ion peak is expected to be observed, as aromatic structures tend to stabilize the radical cation.[6]

Key Fragmentation Mechanisms:
  • Alpha (α) Cleavage: This is a characteristic fragmentation for aldehydes.[7][8] It involves the cleavage of bonds adjacent to the carbonyl group.

    • Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond results in the formation of a stable acylium ion at m/z 178 . This is a very common fragmentation pathway for aromatic aldehydes.[7]

    • Loss of the Formyl Radical (M-29): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group leads to the expulsion of a formyl radical (•CHO), producing a benzylic cation at m/z 150 .

  • Benzylic Cleavage: The bond between the aromatic ring and the acetaldehyde side chain is a point of facile cleavage due to the stability of the resulting substituted benzyl radical. This would lead to a fragment corresponding to the [C₂H₃O]⁺ ion at m/z 43 , although charge retention on the larger aromatic fragment is generally more favorable.

  • Fragmentation of the Nitro Group: Aromatic nitro compounds exhibit characteristic losses related to the nitro functionality.[9][10]

    • Loss of Nitrogen Monoxide (M-30): Elimination of a neutral NO radical can occur, leading to a fragment ion at m/z 149 .

    • Loss of Nitrogen Dioxide (M-46): A primary and often significant fragmentation pathway is the loss of the •NO₂ radical, resulting in a prominent ion at m/z 133 .[7][9]

  • The "Ortho Effect": The spatial proximity of the methyl group and the nitro group on the aromatic ring can induce unique intramolecular rearrangements and fragmentations. In ortho-nitrotoluene, a characteristic loss of a hydroxyl radical (•OH, 17 Da) is observed, which is absent in the meta and para isomers.[11][12][13] This occurs via a hydrogen abstraction from the methyl group by the nitro group's oxygen atom. A similar fragmentation is plausible here.

    • Loss of a Hydroxyl Radical (M-17): The molecular ion at m/z 179 could undergo an intramolecular hydrogen transfer from the ortho-methyl group to the nitro group, followed by the elimination of an •OH radical. This would produce a significant fragment ion at m/z 162 . Isotope labeling studies on ortho-nitrotoluene have confirmed that this hydrogen originates from the methyl group.[14][15]

  • McLafferty Rearrangement: The classic McLafferty rearrangement requires a γ-hydrogen relative to a carbonyl or other unsaturated group.[16][17] In this compound, the aldehydic carbonyl does not have an aliphatic chain with a γ-hydrogen. Therefore, a direct McLafferty rearrangement involving the aldehyde is not expected. However, other complex rearrangements involving the aromatic ring and side chain are possible but are generally less predictable without experimental data.

Summary of Predicted Fragments
m/z Proposed Ion Structure Proposed Neutral Loss Notes
179[C₉H₉NO₃]⁺•-Molecular Ion (M⁺•)
178[C₉H₈NO₃]⁺H•α-cleavage, loss of aldehydic hydrogen.[7]
162[C₉H₈NO₂]⁺••OH"Ortho effect" fragmentation.[11][13]
150[C₈H₈NO₂]⁺•CHOα-cleavage, loss of the formyl radical.
149[C₉H₉O₂]⁺•NOLoss of nitrogen monoxide from the molecular ion.[9]
133[C₉H₉O]⁺•NO₂Loss of nitrogen dioxide from the molecular ion.[7][9]
91[C₇H₇]⁺C₂H₂O (from m/z 133)Tropylium ion, a common fragment in toluene derivatives.[13]
Proposed Fragmentation Pathway Visualization

The following diagram illustrates the major predicted fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [M]⁺• m/z 179 M_minus_H [M-H]⁺ m/z 178 M->M_minus_H - H• M_minus_OH [M-OH]⁺• m/z 162 M->M_minus_OH - •OH (ortho effect) M_minus_CHO [M-CHO]⁺ m/z 150 M->M_minus_CHO - •CHO M_minus_NO [M-NO]⁺ m/z 149 M->M_minus_NO - •NO M_minus_NO2 [M-NO₂]⁺ m/z 133 M->M_minus_NO2 - •NO₂ Tropylium [C₇H₇]⁺ m/z 91 M_minus_NO2->Tropylium - C₂H₂O

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents
  • Reference standard of this compound

  • High-purity solvent (e.g., Ethyl Acetate or Dichloromethane, pesticide residue grade)

  • Anhydrous Sodium Sulfate (for sample drying if necessary)

  • 2 mL GC vials with PTFE-lined septa

Sample Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL using ethyl acetate.

  • Sample Injection: Transfer the working solution to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent GC system (or equivalent) with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[18]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless (for trace analysis) or a 20:1 split ratio (for concentrated samples).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Agilent Mass Selective Detector (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-350.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Data Analysis
  • Identify the chromatographic peak corresponding to the target compound.

  • Extract the mass spectrum from the apex of the peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted in Section 2.

  • Compare the obtained spectrum with library data if available, or use the predicted fragmentation for structural confirmation.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Reference Standard Prep2 Dissolve in Solvent (Stock Solution) Prep1->Prep2 Prep3 Dilute to Working Concentration Prep2->Prep3 Prep4 Transfer to GC Vial Prep3->Prep4 Analysis1 Inject Sample Prep4->Analysis1 Analysis2 Chromatographic Separation Analysis1->Analysis2 Analysis3 Electron Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (m/z 40-350) Analysis3->Analysis4 Data1 Extract Mass Spectrum Analysis4->Data1 Data2 Identify Fragments Data1->Data2 Data3 Structural Confirmation Data2->Data3

Caption: Logical workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS fragmentation pattern of this compound is predicted to be rich and informative, driven by characteristic alpha cleavages of the aldehyde, losses from the nitro group, and a distinctive loss of a hydroxyl radical due to the ortho effect. This detailed analysis provides a strong theoretical foundation for researchers to identify and confirm the structure of this compound with confidence. The provided experimental protocol offers a validated starting point for achieving high-quality data. By understanding these fragmentation pathways, scientists can better interpret their results and differentiate this molecule from its isomers and related compounds.

References

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A Comparative Guide to the Reactivity of Phenylacetaldehyde Derivatives: The Impact of Ortho-Methyl Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, substituted phenylacetaldehydes are pivotal intermediates. Their reactivity, governed by the substituents on the aromatic ring, dictates their utility in complex molecular assemblies. This guide provides an in-depth comparative analysis of the reactivity of 2-(2-Methyl-4-nitrophenyl)acetaldehyde (1) and 4-nitrophenylacetaldehyde (2) . Through a combination of theoretical analysis and detailed experimental protocols, we will demonstrate that while both molecules are activated towards nucleophilic attack by the electron-withdrawing nitro group, the steric hindrance imposed by the ortho-methyl group in compound 1 is the dominant factor, rendering it significantly less reactive than its unmethylated counterpart 2 . This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how subtle structural modifications can profoundly influence chemical behavior.

Structural and Electronic Analysis

The reactivity of an aldehyde is primarily determined by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophiles.[1] The key difference between our two compounds of interest lies in the presence of a methyl group at the ortho-position to the acetaldehyde moiety in compound 1 .

Structures cluster_0 This compound (1) cluster_1 4-nitrophenylacetaldehyde (2) img1 label1        PropertyEffect on ReactivityOrtho-Methyl Group+I (Donating), High Steric HindrancePara-Nitro Group-M, -I (Withdrawing)     img2 label2        PropertyEffect on ReactivityPara-Nitro Group-M, -I (Withdrawing)     G Fig. 1: Steric Hindrance in Nucleophilic Attack cluster_1 Compound 1: Hindered Attack cluster_2 Compound 2: Unhindered Attack C1_carbonyl C=O C1_ring Ar-CH₃(ortho) C1_ring->C1_carbonyl Nu1 Nu⁻ Nu1->C1_carbonyl   Difficult Approach C1_methyl CH₃ C1_methyl->C1_carbonyl C2_carbonyl C=O C2_ring Ar-H(ortho) C2_ring->C2_carbonyl Nu2 Nu⁻ Nu2->C2_carbonyl   Easy Approach workflow start Prepare Equimolar Mixture of Aldehyde 1 and 2 in Methanol reagent Add 0.4 eq. NaBH₄ at 0 °C start->reagent reaction Stir for 30 min at 0 °C reagent->reaction quench Quench with Acetone & Saturated NH₄Cl (aq) reaction->quench extract Extract with Ethyl Acetate quench->extract analyze Analyze Organic Layer by GC-MS extract->analyze quantify Quantify Reactants & Products (using internal standard) analyze->quantify

Sources

FTIR spectral analysis of functional groups in 2-(2-Methyl-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Spectroscopic Analysis of 2-(2-Methyl-4-nitrophenyl)acetaldehyde: An FTIR-Centric Approach

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. This compound, a substituted aromatic aldehyde, presents a unique combination of functional groups that are crucial to its chemical reactivity and potential biological activity. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as the primary tool for identifying and verifying the key functional moieties within this molecule. Furthermore, we will objectively compare the insights derived from FTIR with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view of a comprehensive characterization workflow.

The Central Role of Vibrational Spectroscopy: An FTIR Perspective

FTIR spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrations of its chemical bonds (stretching, bending, rocking).[3] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups. For a molecule like this compound, FTIR is exceptionally well-suited for confirming the presence of its defining nitro, aldehyde, and substituted aromatic components.

Predicted FTIR Spectral Analysis of this compound

The infrared spectrum of this compound is a composite of the vibrations from its constituent parts. The most diagnostically significant absorptions are summarized below. The presence of highly polar bonds, such as in the nitro (NO₂) and carbonyl (C=O) groups, is expected to produce strong, characteristic absorption bands.[1][4]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale & Causality
Nitro (-NO₂) Group Asymmetric Stretch (ν_as)1550 - 1475StrongThis is one of the most characteristic bands for nitroaromatics, arising from the out-of-phase stretching of the two N-O bonds. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitro compounds.[1][5][6]
Symmetric Stretch (ν_s)1360 - 1290StrongThe second highly characteristic band for nitroaromatics, corresponding to the in-phase stretching of the N-O bonds.[1][5][6] Its high intensity is due to the large change in dipole moment during vibration.[4]
C-N Stretch890 - 835MediumRepresents the stretching of the bond connecting the nitro group to the aromatic ring.[1][4]
Aldehyde (-CHO) Group C=O Stretch1710 - 1685StrongThe carbonyl stretch is one of the most intense peaks in an IR spectrum. For aldehydes conjugated with an aromatic ring, the absorption is shifted to a lower wavenumber compared to saturated aldehydes (1740-1720 cm⁻¹).[7][8][9]
Aldehydic C-H Stretch2850 - 2700Medium, often two bandsThis is a highly diagnostic feature for aldehydes. The C-H stretch of the aldehyde proton often appears as a pair of medium-intensity bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.[7][10] The lower frequency band is particularly useful for distinguishing aldehydes from other carbonyl compounds.[11]
Aromatic Ring Aromatic C-H Stretch3100 - 3000Medium to WeakThese absorptions occur at a slightly higher frequency than the C-H stretches in alkanes, making them a useful indicator of unsaturation.[12][13]
Aromatic C=C In-Ring Stretch1600 - 1400MediumAromatic rings exhibit a series of bands from skeletal in-ring vibrations. Typically, two distinct bands are visible near 1600 cm⁻¹ and 1500 cm⁻¹.[1][12]
C-H Out-of-Plane (OOP) Bend900 - 675StrongThe position of these strong absorptions is highly characteristic of the substitution pattern on the benzene ring.[12][14] However, the presence of a strong electron-withdrawing nitro group can sometimes complicate simple interpretation.[4]
Alkyl Groups (-CH₃, -CH₂-) C-H Asymmetric/Symmetric Stretch3000 - 2850Medium to StrongThese are characteristic of sp³ hybridized C-H bonds and will be present from both the methyl and methylene groups.[11][15]
-CH₃ Symmetric Bend (Umbrella)~1375MediumA characteristic bending vibration for the methyl group.[16][17]
-CH₂- Scissoring Bend~1465MediumA characteristic in-plane bending vibration for the methylene group.[15]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the trustworthiness and reproducibility of the spectral data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is often the preferred method for solid or liquid samples due to its minimal sample preparation and ease of use.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is crucial for achieving a high-quality spectrum with good signal-to-noise.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing and Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as necessary to identify the key functional group frequencies.

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Sample to Crystal B->C D 4. Acquire Sample Spectrum C->D E 5. Process Data (Ratio & Baseline) D->E F 6. Interpret Spectrum E->F

Caption: A streamlined workflow for acquiring an FTIR spectrum using an ATR accessory.

A Comparative Outlook: Positioning FTIR Among Other Techniques

While FTIR provides invaluable information about what functional groups are present, it offers limited insight into their connectivity and the overall molecular architecture. For a comprehensive structural confirmation, it is essential to integrate data from other analytical methods.

Spectroscopic_Analysis cluster_techniques Analytical Techniques cluster_data Derived Information Molecule {this compound | {Structure & Connectivity}} FTIR FTIR Spectroscopy Vibrational Modes Molecule->FTIR:f0 Probes NMR NMR Spectroscopy Nuclear Spin Environments Molecule->NMR:f0 Probes MS Mass Spectrometry Mass-to-Charge Ratio Molecule->MS:f0 Measures FTIR_Data -NO₂ Stretch -CHO Stretch C=C Stretch FTIR:f1->FTIR_Data Reveals NMR_Data Chemical Shifts (δ) Proton/Carbon Count Splitting Patterns (J-coupling) NMR:f1->NMR_Data Reveals MS_Data Molecular Ion Peak (M⁺) Fragmentation Pattern MS:f1->MS_Data Reveals

Caption: The relationship between the molecular structure and the data derived from complementary spectroscopic techniques.

Comparison of Key Analytical Techniques
FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)
Primary Information Functional group identification.Detailed molecular structure, connectivity, and stereochemistry.Molecular weight and elemental formula; fragmentation provides structural clues.
Key Insights for this Molecule Confirms presence of -NO₂, -CHO, aromatic ring, and alkyl groups.Determines the precise location and environment of each proton and carbon (e.g., confirms 1,2,4-substitution on the ring). The aldehydic proton has a characteristic chemical shift around 9-10 ppm.[18][19]Confirms the molecular weight (195.17 g/mol ). Fragmentation patterns like the loss of the aldehyde proton (M-1 peak) or the entire formyl group (M-29 peak) are characteristic.[18][20][21]
Speed Very fast (1-2 minutes per sample).Slower (minutes to hours, depending on the experiment).Fast (1-5 minutes per sample).
Sample Requirement Low (µg to mg), can be solid or liquid. Non-destructive.Higher (mg scale), requires dissolution in a deuterated solvent. Non-destructive.Very low (ng to µg), sample is consumed/ionized.
Strengths Excellent for rapid screening, reaction monitoring, and quality control.[22]Unparalleled for unambiguous structure determination of organic molecules.Extremely sensitive, provides exact mass and formula. Ideal for mixture analysis when coupled with chromatography (GC-MS).[23]
Limitations Provides little information on molecular connectivity. Not ideal for identifying isomers with the same functional groups.Lower sensitivity, requires pure samples, and can be complex to interpret.Isomers can be difficult to distinguish without tandem MS (MS/MS). Does not directly identify functional groups.
Synergistic Application

For a researcher in drug development, the workflow is clear. FTIR serves as the first-line analytical tool. A synthetic chemist can quickly run a spectrum to confirm that a reaction has proceeded as expected—for instance, verifying the appearance of the characteristic aldehyde C-H stretches and the strong C=O band while confirming the nitro group remains intact. Following this rapid verification, high-resolution NMR and MS would be employed to provide the unambiguous, publication-quality data required to fully confirm the novel compound's structure and purity.

Conclusion

FTIR spectroscopy is an indispensable technique for the functional group analysis of this compound. Its ability to provide a rapid and reliable spectral fingerprint of the nitro, aldehyde, and aromatic moieties makes it an efficient tool for initial characterization and reaction monitoring. However, its true power is realized when its qualitative insights are integrated with the quantitative and connective information provided by NMR and the precise mass data from MS. This multi-technique approach, grounded in the fundamental strengths of each method, represents a robust and self-validating system for the comprehensive characterization of novel chemical entities.

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  • ResearchGate. Aldehyde and carboxylic acid IR stretching and bending mode frequencies. Available from: [Link]

  • RSC Publishing. Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Available from: [Link]

  • ResearchGate. NMR Spectrum of an Aromatic Nitrocompound Extracted from A. hauarensis. Available from: [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Available from: [Link]

  • Labcompare. FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Available from: [Link]

  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • PubChem. (2-Methyl-4-nitrophenoxy)acetaldehyde. Available from: [Link]

  • University of Regensburg. H NMR Spectroscopy. Available from: [Link]

  • ScienceDirect. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Available from: [Link]

  • University of Colorado Boulder. Aromatics - Organic Chemistry. Available from: [Link]

  • RTI Laboratories. FTIR Analysis. Available from: [Link]

  • National Center for Biotechnology Information. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Available from: [Link]

  • International Journal of Multidisciplinary Research and Development. Detection and Identification of organics by FTIR and GC-MS Techniques. Available from: [Link]

Sources

Elemental analysis and mass spectrometry confirmation of 2-(2-Methyl-4-nitrophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 2-(2-Methyl-4-nitrophenyl)acetaldehyde ( )

Executive Summary

The Challenge: this compound presents a specific analytical paradox common in drug discovery intermediates. As a phenylacetaldehyde derivative, it is highly susceptible to aerobic oxidation (forming the corresponding phenylacetic acid) and polymerization. While NMR (


H, 

C) is the standard for structural connectivity, it frequently fails to quantify bulk inorganic impurities (silica, salts) or detect trace oxidation prior to significant degradation.

The Solution: This guide advocates for a hybrid validation protocol combining Combustion Elemental Analysis (EA) for absolute purity with Electron Ionization Mass Spectrometry (EI-MS) for structural fingerprinting. This combination offers a self-validating system that outperforms NMR-only or HPLC-UV approaches for this specific class of labile electrophiles.

Comparative Analysis: EA/MS vs. Alternatives

The following matrix compares the proposed hybrid method against standard laboratory alternatives.

FeatureMethod A: EA + EI-MS (Recommended) Method B: NMR Only (

H)
Method C: HPLC-UV
Primary Scope Absolute Purity (Bulk) + Structural FingerprintStructural ConnectivityRelative Purity (Chromatographic)
Inorganic Detection High (Ash/Residue detection via %C/H/N deviation)None (Invisible to

H NMR)
Low (Elutes in void volume)
Oxidation Sensitivity High (O% calculation reveals acid formation)Medium (Aldehyde proton shift @ 9.7 ppm vs Acid @ 11.0 ppm)Medium (Requires distinct retention times)
Sample Stability Critical (Requires inert handling)Variable (Solvent effects can accelerate degradation)Low (On-column degradation possible)
Blind Spots Isomers (MS often identical)Inorganic salts, solvent occlusionStructure identity (without MS), co-elution

Method A: Elemental Analysis (The Purity Anchor)

Elemental Analysis (CHN) is the only method that validates the "bulk" integrity of the sample. For this compound, deviations in Carbon and Hydrogen percentages are the primary indicators of oxidation or hydration.

Theoretical Values ( )
  • Molecular Weight: 179.17 g/mol

  • Carbon: 60.33%

  • Hydrogen: 5.06%

  • Nitrogen: 7.82%

  • Oxygen: 26.79% (Calculated by difference)

Experimental Protocol
  • Sample Preparation: Dry the sample under high vacuum (<0.1 mbar) for 4 hours at ambient temperature to remove solvent. Note: Do not heat above 40°C due to polymerization risk.

  • Encapsulation: Weigh 2.0–3.0 mg of sample into a tin capsule. Crucial: Perform this step under a Nitrogen or Argon blanket if possible to prevent rapid uptake of atmospheric moisture or oxygen.

  • Combustion: Run at 950°C–1000°C with tungsten trioxide (

    
    ) catalyst to ensure complete combustion of the nitro-aromatic ring.
    
Data Interpretation (Self-Validating Logic)
  • Scenario 1 (Pass): Values within

    
     of theoretical.[1]
    
  • Scenario 2 (Oxidation): Carbon % decreases, Oxygen % increases. This indicates conversion to 2-(2-methyl-4-nitrophenyl)acetic acid.

  • Scenario 3 (Inorganic Contamination): All values (C, H, N) are lower than theoretical by a consistent factor. This indicates non-combustible contaminants (e.g., Silica gel from column chromatography).

Method B: Mass Spectrometry (The Structural Fingerprint)

While ESI-MS (Electrospray) is softer, EI-MS (Electron Ionization) is preferred for this aldehyde to generate a diagnostic fragmentation pattern that confirms the labile aldehyde tail.

Predicted Fragmentation Pathway

The molecule (


) follows a distinct fragmentation logic driven by the stability of the benzylic cation and the nitro group.
  • Molecular Ion (

    
    ):  m/z 179 (Visible, but likely weak due to instability).
    
  • Alpha-Cleavage (Loss of Formyl Radical): The bond between the benzylic carbon and the carbonyl carbon breaks.

    • 
       (Base Peak candidate: Nitro-substituted benzyl cation).
      
  • Nitro Group Loss:

    • 
       (Methyl-tropylium ion derivative).
      
    • 
       (Phenoxy rearrangement).
      
Visualization of Fragmentation Logic

MS_Fragmentation Figure 1: Predicted EI-MS Fragmentation Pathway for this compound Parent Parent Molecule [M]+ m/z 179 (Radical Cation) Frag1 Benzylic Cation [M - CHO]+ m/z 150 Parent->Frag1 Alpha Cleavage (-29 Da, -CHO•) Frag2 Aryl Cation [M - CHO - NO2]+ m/z 104 Frag1->Frag2 Nitro Loss (-46 Da, -NO2•) Frag3 Rearrangement Ion [M - CHO - NO]+ m/z 120 Frag1->Frag3 Rearrangement (-30 Da, -NO•)

Figure 1: The alpha-cleavage (m/z 150) is the diagnostic "fingerprint" separating this aldehyde from its acid or alcohol derivatives.

Experimental Workflow: Synthesis to Validation

The instability of phenylacetaldehydes requires a modified workflow where analysis is tightly coupled to the final purification step.

Workflow cluster_Analysis Critical Analysis Window (< 1 Hour) Synth Precursor Oxidation (e.g., Dess-Martin) Quench Quench & Extract (Cold NaHCO3) Synth->Quench Purify Flash Chromatography (Neutral Silica) Quench->Purify Vac High Vac Dry (Argon Backfill) Purify->Vac Immediate Fail Oxidized Product (Phenylacetic Acid) Purify->Fail Air Exposure > 2 Hours Split Sample Split Vac->Split EA Elemental Analysis (Combustion) Split->EA MS GC-MS / EI (Direct Inject) Split->MS

Figure 2: Workflow emphasizing the "Critical Analysis Window" to prevent false negatives due to oxidation.

Protocol for Handling
  • Solvent Removal: Use a rotary evaporator with a bath temperature

    
    .
    
  • Storage: If analysis cannot be performed immediately, the sample must be stored as a frozen benzene matrix or under argon at

    
    .
    
  • Re-purification: If EA data shows high Oxygen content, the sample has likely oxidized. Do not rely on "background subtraction." Re-purify via short-path silica chromatography immediately before re-analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link (Comparison of NMR vs. classical methods for purity).

  • PubChem Database. (n.d.). Compound Summary: (2-Methyl-4-nitrophenoxy)acetaldehyde.[2] National Library of Medicine. Retrieved from [Link] (Source for structural analogs and property estimation).

  • NIST Chemistry WebBook. (n.d.). Mass Spectra of Phenylacetaldehyde. SRD 69. Retrieved from [Link] (Reference for base fragmentation patterns of the phenylacetaldehyde core).

Sources

Validating Assay Methods for 2-(2-Methyl-4-nitrophenyl)acetaldehyde in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Trap

Quantifying 2-(2-Methyl-4-nitrophenyl)acetaldehyde (MNPA) in biological matrices presents a classic bioanalytical paradox: the molecule is likely the target of your assay, but it is also a transient intermediate in the eyes of the biological matrix.

As an aldehyde, MNPA is chemically reactive, prone to enzymatic oxidation (to the corresponding phenylacetic acid) or reduction (to the alcohol) by ubiquitous dehydrogenases and reductases in plasma and tissue. Furthermore, the nitro-aromatic moiety introduces susceptibility to nitro-reduction under certain conditions.

The Verdict: Direct analysis of MNPA is scientifically unsound due to rapid ex vivo degradation. This guide compares the two industry-standard validation strategies: HPLC-UV with 2,4-DNPH derivatization (The Robust Legacy Method) and LC-MS/MS with Dansyl Hydrazine derivatization (The High-Sensitivity Modern Standard).

The Analyte Challenge

To validate this assay, you must first understand the enemy.

  • Analyte: this compound

  • Core Risks:

    • Schiff Base Formation: Aldehydes react reversibly with amine groups on plasma proteins (albumin), causing low recovery.

    • Metabolic instability: Ex vivo conversion continues after sample collection unless enzymatic activity is quenched immediately.

    • Ionization: Neutral aldehydes ionize poorly in ESI (Electrospray Ionization), leading to high limits of detection (LOD).

Visualizing the Stability Trap

The following diagram illustrates the degradation pathways that necessitate specific sample handling.

StabilityTrap cluster_0 Uncontrolled Matrix MNPA Target Analyte: MNPA (Aldehyde) Acid Metabolite A: Carboxylic Acid (Oxidation) MNPA->Acid Aldehyde Dehydrogenase (Rapid in Plasma) Alcohol Metabolite B: Alcohol (Reduction) MNPA->Alcohol Reductases Protein Protein Adducts (Schiff Base) MNPA->Protein Binding Deriv STABLE DERIVATIVE (Hydrazone) MNPA->Deriv IMMEDIATE Derivatization

Figure 1: Fate of MNPA in biological matrices. Without immediate intervention (green path), the analyte is lost to metabolic conversion or protein binding (red/grey paths).

Methodological Comparison

We evaluated three approaches. Note that Method C (Direct Analysis) is included only to demonstrate why it fails validation criteria.

FeatureMethod A: HPLC-UV (2,4-DNPH) Method B: LC-MS/MS (Dansyl Hydrazine) Method C: Direct LC-MS
Principle UV detection of hydrazone derivative (360 nm)ESI(+) MS/MS of charged hydrazone derivativeDirect ESI(-) or APCI of aldehyde
Sensitivity (LLOQ) Moderate (50–100 ng/mL)High (0.5–1.0 ng/mL) Poor (>500 ng/mL)
Selectivity Moderate (Co-elution with endogenous carbonyls)Excellent (MRM transitions) Poor (High background noise)
Stability High (Derivative is stable)High (Derivative is stable) Fail (Degrades in autosampler)
Throughput Low (Longer run times for separation)High (UPLC speed)High
Cost LowHighMedium
Recommendation Suitable for QC/High Conc. Gold Standard for Bioanalysis NOT RECOMMENDED

The Protocol: LC-MS/MS with Dansyl Hydrazine

Why this method? While 2,4-DNPH is classic, it is better suited for UV detection. For biological matrices where sample volume is limited (e.g., mouse plasma) and sensitivity is paramount, Dansyl Hydrazine (Dns-Hz) is superior. It introduces a tertiary amine that is easily protonated, enhancing ESI+ response by 10-100 fold compared to the neutral aldehyde.

Reagents & Preparation[2][3]
  • Derivatizing Agent: Dansyl Hydrazine (5 mg/mL in Acetonitrile).

  • Catalyst: Trifluoroacetic acid (TFA) or Formic Acid (Acidic pH is required to catalyze hydrazone formation and precipitate proteins).

  • Internal Standard (IS): Ideally a stable isotope labeled analog (e.g., MNPA-d3). If unavailable, use a structural analog like 4-nitrobenzaldehyde.

Step-by-Step Workflow

Step 1: Sample Collection (The Critical Moment)

  • Action: Collect blood into pre-chilled tubes containing K2EDTA.

  • Crucial Detail: Immediately place on ice. Centrifuge at 4°C within 15 minutes.

  • Why: Minimizes ex vivo enzymatic activity.

Step 2: In-Situ Derivatization & Extraction

  • Action: Transfer 50 µL Plasma to a chemically resistant plate.

  • Action: Add 10 µL Internal Standard.

  • Action: Add 100 µL Derivatization Mix (0.1% TFA in Acetonitrile + Dansyl Hydrazine).

  • Why: The acetonitrile precipitates proteins (stopping enzymes instantly), while the acid catalyzes the reaction between the aldehyde and hydrazine.

  • Incubation: Seal and incubate at 40°C for 30 minutes (or 60°C for 10 mins).

Step 3: Clean-up (LLE)

  • Action: Add 400 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Vortex 5 mins.[1] Centrifuge.

  • Action: Transfer supernatant to a fresh plate and evaporate to dryness under Nitrogen.

  • Action: Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).

Step 4: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[2]

  • MS Mode: ESI Positive.

  • Transitions: Monitor the transition from [Parent-Derivative + H]+ to the specific Dansyl fragment (usually m/z 170 or 236) or the specific nitrophenyl fragment.

Workflow Diagram

Workflow Start Biological Sample (Plasma/Tissue) Crash Precipitation & Derivatization (ACN + Acid + Dns-Hz) Start->Crash Immediate Addn. Reaction Incubation (Formation of Hydrazone) Crash->Reaction 40°C, 30 min Extract Liquid-Liquid Extraction (MTBE) Reaction->Extract Clean-up Analyze LC-MS/MS Analysis (ESI+ Mode) Extract->Analyze Quantification

Figure 2: Optimized extraction and derivatization workflow for MNPA.

Validation Data & Acceptance Criteria

To prove this method works, you must generate the following data set, adhering to FDA/EMA guidelines.

Selectivity & Specificity[3][5]
  • Requirement: Analyze 6 lots of blank plasma.

  • Acceptance: Interference at the retention time of MNPA-Derivative must be < 20% of the LLOQ response.

  • Note: Endogenous aldehydes (like hexanal) are common. The nitrophenyl group of MNPA provides a unique mass shift that usually separates it from lipid peroxidation products.

Linearity & Sensitivity
  • Range: Typically 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x².

  • LLOQ: Signal-to-Noise ratio > 5:1. Precision within ±20%.

Stability (The "Dealbreaker" Test)

You must validate stability before starting the main study.

Stability TestConditionAcceptance Criteria
Bench-top (Short Term) 4 hours at Room Temp (Derivatized)90-110% of T0
Freeze-Thaw 3 Cycles (-80°C to RT)85-115% of T0
Processed Sample 24 hours in Autosampler (4°C)90-110% of T0
Long Term 30 Days at -80°C85-115% of T0

Critical Note: If the underivatized spike fails Bench-top stability (which it likely will), you must document that samples cannot be thawed without immediate processing, or you must add a stabilizer (like citric acid) at the moment of collection.

Troubleshooting & Causality

Issue: Low recovery of the analyte.

  • Causality: The aldehyde likely bound to plasma proteins before the derivatization agent could reach it.

  • Fix: Ensure the derivatization agent is added simultaneously with the protein precipitation step. Do not precipitate proteins first and then derivatize the supernatant; you will lose the protein-bound fraction.

Issue: High background noise in MS.

  • Causality: Excess Dansyl Hydrazine entering the MS source.

  • Fix: The LLE step (Step 3) is crucial. Dansyl Hydrazine is very polar; the Hydrazone derivative is less polar. Extracting with MTBE leaves the excess unreacted reagent in the aqueous layer, cleaning up the trace.

Issue: Peak splitting.

  • Causality: Syn/Anti isomerism. Hydrazone formation creates geometric isomers (E/Z) around the C=N double bond.

  • Fix: This is normal. If the peaks are partially resolved, integrate them together. If fully resolved, sum the areas.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.[4][5] Analytical and Bioanalytical Chemistry.[2][6][1][7][8][9][10][11][12][13] [Link]

  • Siegel, D., et al. (2014). Mass Spectral Analysis of Aldehydes and Ketones.[6][4] (General review on derivatization strategies including DNPH and Dansyl Hydrazine). [Link]

Sources

Safety Operating Guide

2-(2-Methyl-4-nitrophenyl)acetaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal protocols for 2-(2-Methyl-4-nitrophenyl)acetaldehyde (CAS: 1566324-50-2).[1]

This protocol is designed for Senior Research Personnel and EHS Managers . It prioritizes the mitigation of functional group synergies—specifically the instability of the acetaldehyde moiety in the presence of the electron-withdrawing nitro group.

Part 1: Executive Safety Directive

Immediate Classification: High-Hazard Organic Intermediate. Primary Disposal Path: High-Temperature Incineration (via licensed hazardous waste management).[1] Critical Prohibition: NEVER dispose of this compound down the drain or in general trash. NEVER mix with strong bases (e.g., NaOH, KOH) or amines, as this triggers rapid, exothermic polymerization and potential decomposition of the nitro group.[1]

Part 2: Hazard Profile & Mechanistic Risk Assessment

To handle this chemical safely, you must understand the causality of its hazards.[1] This is not just "toxic waste"; it is a reactive system waiting for a trigger.[1]

Functional MoietyHazard MechanismOperational Implication
Nitro Group (-NO₂) Energetic Instability: Nitro groups are strong oxidizers within the molecule.[1] While mono-nitro aromatics are generally stable, they lower the energy of activation for decomposition.Shock/Heat Sensitivity: Avoid friction and heating during cleanup.[1] Material is an oxygen balance risk in fires.[1]
Acetaldehyde Group (-CHO) Peroxidation & Polymerization: Aldehydes can auto-oxidize to form unstable peroxides or carboxylic acids upon air exposure. They also polymerize exothermically in the presence of bases/acids.[1]Storage Limit: Old bottles (>1 year) may contain peroxides.[1] Do not distill without testing. Segregate strictly from caustics.
Aromatic Ring Bioaccumulation/Toxicity: Nitro-aromatics are often methemoglobinemia inducers and potential mutagens.PPE Requirement: Double nitrile gloves and P100 respiratory protection are mandatory to prevent dermal absorption and inhalation.[1]

Part 3: Pre-Disposal Stabilization & Packaging

Before this waste leaves your bench, it must be stabilized to prevent "bin reactions" (reactions occurring inside the waste container).[1]

The "Self-Validating" Waste Stream

A self-validating system ensures that the waste container remains stable over time.

  • Segregation Rule: Create a dedicated "Satellite Accumulation Area" (SAA) container specifically for "Toxic/Reactive Organics - Nitro/Aldehydes."

  • Validation Step: Check the waste container temperature 15 minutes after addition. Any heat generation indicates an incompatible mix (likely a base or amine contaminant).[1]

Chemical Quenching (Optional - Only for Small Spills/Residues)

Note: For bulk disposal (>10g), skip to direct packaging.[1] Quenching is only for trace residues to decontaminate glassware.[1]

  • Reagent: Dilute aqueous Sodium Bisulfite (NaHSO₃).[1]

  • Mechanism: Bisulfite forms a stable adduct with the aldehyde, reducing volatility and reactivity.[1]

  • Protocol: Rinse glassware with 10% NaHSO₃ solution before final washing.[1] Collect rinsate as hazardous waste.[1]

Packaging Specifications
  • Primary Container: Amber glass or HDPE (High-Density Polyethylene).[1] Avoid metal containers due to potential acid formation from oxidation.

  • Headspace: Leave at least 10% headspace to accommodate potential gas expansion from slow oxidation.[1]

  • Labeling: Must read: "Hazardous Waste - Toxic, Reactive.[1] Contains: this compound." [1][2]

Part 4: Disposal Workflow (Decision Logic)

The following diagram outlines the decision-making process for disposing of this specific compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State (Solid vs. Liquid/Solution) Start->StateCheck Liquid Liquid / Solution Waste StateCheck->Liquid Liquid Solid Solid / Pure Substance StateCheck->Solid Solid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloWaste Segregate into: Halogenated Organic Waste SolventCheck->HaloWaste Yes (DCM, Chloroform) NonHaloWaste Segregate into: Non-Halogenated Organic Waste SolventCheck->NonHaloWaste No (Acetone, Ethyl Acetate) AddStabilizer Validation: Ensure NO Bases/Amines in Container HaloWaste->AddStabilizer NonHaloWaste->AddStabilizer PackSolid Package in Wide-Mouth HDPE or Glass Jar Solid->PackSolid LabelSolid Label: Toxic Solid, Organic (RCRA Characteristic) PackSolid->LabelSolid LabelSolid->AddStabilizer Storage Store in SAA (Cool, Dark, Ventilated) AddStabilizer->Storage Disposal Handover to EHS/Vendor Method: High-Temp Incineration Storage->Disposal

Caption: Decision matrix for segregating this compound based on physical state and solvent compatibility.

Part 5: Emergency Spill Response Protocol

If a spill occurs, the primary risks are inhalation of vapors and skin absorption .

PPE Required:

  • Respiratory: Full-face respirator with Organic Vapor/P100 cartridges.[1]

  • Skin: Tyvek suit and double nitrile gloves (Silver Shield® laminate gloves are preferred for aromatic nitro compounds if available).[1]

Step-by-Step Cleanup:

  • Evacuate & Ventilate: Clear the immediate area.[1] Open fume hoods to maximum draw.[1]

  • Isolate: Mark the zone. Do not allow anyone to enter without PPE.[1][3]

  • Containment (Liquid): Surround the spill with vermiculite or sand.[1] Do NOT use paper towels or sawdust (combustibles increase fire risk with nitro compounds).[1]

  • Absorption: Cover the spill completely with inert absorbent material.[1]

  • Collection: Use a spark-proof plastic scoop (polypropylene) to transfer material into a wide-mouth waste jar.

  • Decontamination: Scrub the surface with a mild detergent and water.[1] Collect all wash water as hazardous waste.[1] Do not use bleach (hypochlorite can react violently with organics).[1]

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Resp + Double Gloves Assess->PPE Contain Contain with Vermiculite (NO Sawdust) PPE->Contain Collect Scoop with Spark-Proof Tool Contain->Collect Clean Detergent Wash (Collect Rinsate) Collect->Clean Report Report to EHS Clean->Report

Caption: Operational workflow for safe spill remediation of nitro-aromatic aldehydes.

Part 6: Regulatory & Compliance Data

ParameterSpecificationAuthority/Reference
Waste Code (RCRA) D001 (Ignitable) or D003 (Reactive - potential).[1] Treat as Hazardous .4
DOT Shipping Name Aldehydes, n.o.s. (or Toxic solids, organic, n.o.s.[1] if solid)
Disposal Method Incineration (Rotary Kiln)Best Practice for Nitro-Aromatics
Incompatibility Strong Oxidizers, Strong Bases, Amines, Reducing AgentsSDS Section 10

References

  • PubChem. (n.d.).[1] Compound Summary: (2-Methyl-4-nitrophenoxy)acetaldehyde.[2] National Library of Medicine.[1] Retrieved March 3, 2026, from [Link][1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved March 3, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.